molecular formula C16H13NO3 B8734584 6-Methoxy-4'-aminoflavone

6-Methoxy-4'-aminoflavone

Cat. No.: B8734584
M. Wt: 267.28 g/mol
InChI Key: KTOJQPZELHMFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Flavonoid Chemistry and Biological Significance

Flavonoids are a diverse group of natural compounds biosynthesized by plants, characterized by a fundamental C6-C3-C6 carbon skeleton. mdpi.com This basic structure consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic C-ring. mdpi.com Variations in the C-ring's oxidation level and substitution patterns, along with differing substitutions on the A and B rings, give rise to the various classes of flavonoids, including flavones, flavonols, and flavanones. mdpi.com

These compounds are recognized for a wide array of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comsemanticscholar.org Their therapeutic potential has spurred significant interest in both naturally occurring flavonoids and their synthetic derivatives. mdpi.compreprints.org Aminoflavones, which are not naturally occurring, represent a class of synthetic flavonoids that have garnered attention for their potential as anticancer agents. jst.go.jp

Distinctive Structural Features of 6-Methoxy-4'-aminoflavone within the Flavone (B191248) Class

This compound belongs to the flavone subclass, which is characterized by a double bond between carbons 2 and 3 of the C-ring. nih.gov Its structure is distinguished by two key functional groups: a methoxy (B1213986) group (-OCH3) at the 6-position of the A-ring and an amino group (-NH2) at the 4'-position of the B-ring.

The presence and position of these substituents are crucial to its biological activity. For instance, the methoxy group can influence the molecule's lipophilicity and its interaction with specific enzymes. jst.go.jp Studies on related compounds have shown that methoxy groups can enhance cytotoxic activity. jst.go.jp The amino group's position is also a determinant of the compound's biological effects. mdpi.com

Rationale for In-depth Academic Inquiry into this compound

The scientific investigation into this compound and related aminoflavonoids is driven by the need for new therapeutic agents, particularly in oncology. mdpi.com Synthetic modifications of the basic flavonoid structure offer the potential to develop compounds with enhanced potency and selectivity. mdpi.com

Aminoflavones, in particular, have shown promise as anticancer agents, with some derivatives exhibiting selective cytotoxicity toward cancer cells. jst.go.jp The rationale for studying this compound specifically stems from structure-activity relationship (SAR) studies, which explore how different functional groups and their positions on the flavonoid scaffold affect biological activity. The combination of a methoxy and an amino group on the flavone backbone presents a unique chemical entity with the potential for novel mechanisms of action.

Overview of Preclinical and Mechanistic Research Domains

Preclinical research on aminoflavones, including compounds structurally related to this compound, has primarily focused on their potential as anticancer agents. mdpi.comjst.go.jp These in-vitro and in-vivo studies have explored several mechanistic domains:

Cytotoxicity and Antiproliferative Effects: A key area of investigation is the ability of these compounds to kill cancer cells and inhibit their proliferation. Studies have evaluated the cytotoxic activity of aminoflavone derivatives against various cancer cell lines. jst.go.jpnih.gov

Enzyme Inhibition: Flavonoids are known to interact with a variety of enzymes. Research has explored the inhibitory effects of methoxyflavonoids on enzymes like cytochrome P450s, which are involved in both the metabolism of foreign compounds and the development of cancer. nih.gov For example, some methoxyflavonoids have shown selective inhibition of CYP1B1, an enzyme implicated in estrogen-related cancers. nih.gov

Induction of Apoptosis: A significant mechanism by which many anticancer drugs work is by inducing programmed cell death, or apoptosis. Studies have used techniques like cell-cycle analysis and Hoechst staining to demonstrate the apoptotic potential of aminoflavone analogs. jst.go.jpnih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of the research involves synthesizing a series of related compounds to understand how specific structural features influence biological activity. For example, the impact of the number and position of methoxy groups on anticancer activity has been a subject of investigation. mdpi.comjst.go.jp

Detailed Research Findings

Research into aminoflavones has yielded promising, albeit preclinical, results. For instance, the synthesis of novel thiazolidinone analogs of 6-aminoflavone (B1602494), which share the core aminoflavone structure, has been a focus. These efforts aim to enhance the existing anticancer activity of the flavone nucleus. jst.go.jpnih.gov

In one study, various aminoflavone derivatives were synthesized and evaluated for their cytotoxic effects. It was observed that the presence of a methoxy group could enhance this activity. jst.go.jp The conversion of these aminoflavones into thiazolidinone analogs was found to have a synergistic effect, leading to an increase in their cytotoxic potential against cell lines such as HeLa and MDA-MB-435. jst.go.jpnih.gov

Table 1: Investigated Biological Activities of Aminoflavone Derivatives

Research Area Key Findings Relevant Compounds Citations
Anticancer Activity Analogs showed improved cytotoxicity and increased the life span of cancer-bearing mice. Thiazolidinone analogs of 6-aminoflavone jst.go.jpnih.gov
Mechanism of Action Induction of apoptosis confirmed by cell-cycle analysis and Hoechst staining. Thiazolidinone analogs of 6-aminoflavone jst.go.jpnih.gov
Structure-Activity The presence of methoxy groups was found to enhance cytotoxic activity. Methoxy-substituted aminoflavones jst.go.jp

Furthermore, in vivo studies using murine models with Dalton's ascites carcinoma demonstrated that these novel analogs could enhance life span and prevent the increase in body weight associated with tumor growth. nih.gov Preliminary pharmacokinetic evaluations have also been conducted, indicating a correlation between the lipophilicity of the compounds and their observed anticancer activity. jst.go.jpnih.gov

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-aminophenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3

InChI Key

KTOJQPZELHMFGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 6 Methoxy 4 Aminoflavone

Established Synthetic Routes for 6-Methoxy-4'-aminoflavone Core Structure

The formation of the this compound backbone is predominantly achieved through multi-step sequences that often commence with the synthesis of a chalcone (B49325) precursor, followed by its cyclization to form the flavone (B191248) ring system. A key final step involves the introduction of the 4'-amino group, typically via the reduction of a nitro-functionalized intermediate.

Chalcone Cyclization Strategies

A cornerstone of flavone synthesis is the Claisen-Schmidt condensation to form a chalcone, which is subsequently cyclized. mdpi.comnih.gov In the context of this compound, this strategy begins with the synthesis of a substituted chalcone, specifically 2'-hydroxy-5'-methoxy-4-nitrochalcone. This intermediate is then subjected to cyclization to yield 6-methoxy-4'-nitroflavone.

The initial step involves the base-catalyzed condensation of 2'-hydroxy-5'-methoxyacetophenone (B48926) with 4-nitrobenzaldehyde. nih.gov The resulting chalcone undergoes oxidative cyclization to form the flavone core. A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, where the chalcone is treated with alkaline hydrogen peroxide. epa.govbeilstein-journals.orgresearchgate.netacs.org This reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized to the flavonol. epa.gov

An alternative cyclization method involves heating the corresponding 1,3-diketone intermediate in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid. niph.go.jp This diketone can be formed via the Baker-Venkataraman rearrangement of a 2-acyloxyacetophenone. niph.go.jp

Finally, the 4'-amino group is introduced by the reduction of the 4'-nitro group on the flavone core. A widely used method for this transformation is the use of stannous chloride (SnCl₂) in a suitable solvent like ethanol (B145695) under reflux conditions. mdpi.combirzeit.edu

Table 1: Key Reactions in Chalcone Cyclization Route to this compound
Reaction StepReactantsReagents and ConditionsProductYield
Chalcone Formation (Claisen-Schmidt)2'-hydroxy-5'-methoxyacetophenone, 4-nitrobenzaldehydeBase (e.g., NaOH or KOH) in ethanol/water, reflux2'-hydroxy-5'-methoxy-4-nitrochalcone36-84%
Flavone Formation (from diketone)1-(2-hydroxy-5-methoxyphenyl)-3-(4-nitrophenyl)propane-1,3-dioneConc. H₂SO₄, glacial acetic acid, 100°C, 2h6-Methoxy-4'-nitroflavone63.5%
Reduction of Nitro Group6-Methoxy-4'-nitroflavoneSnCl₂, EtOH, reflux, 40 minThis compoundNot specified

Advanced One-Pot Synthesis Approaches

To enhance synthetic efficiency, one-pot methodologies that combine multiple reaction steps without the isolation of intermediates are highly desirable. wikipedia.org For the synthesis of aminoflavones, a one-pot approach can involve the initial Claisen-Schmidt condensation to form the nitrochalcone, followed by in-situ chemoselective hydrogenation of the nitro group. mdpi.com This strategy streamlines the process, saving time and resources.

Another advanced approach that can be conceptually applied is the Buchwald-Hartwig amination. nih.govresearchgate.netmdpi.com This palladium-catalyzed cross-coupling reaction could potentially be used to introduce the amino group directly onto a pre-functionalized flavone core, such as a 6-methoxy-4'-haloflavone. This would circumvent the need for the nitro-to-amino reduction step. Optimization of this reaction for flavone substrates has been explored, with catalyst systems like Pd₂(dba)₃/XantPhos and bases such as Cs₂CO₃ in toluene (B28343) showing promise for the amination of bromoflavones. nih.govsci-hub.se

Heterocyclic Ring Formation Methodologies

The core of this compound is a chromone (B188151) ring, a type of heterocyclic compound. core.ac.uk The formation of this heterocyclic system is the pivotal step in the synthesis. As discussed, the most prevalent methods involve the cyclization of either a chalcone or a 1,3-diketone.

The cyclization of 2'-hydroxychalcones is a classic example of intramolecular Michael addition. The phenoxide ion of the 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system to form the six-membered heterocyclic pyranone ring. psu.edu

In the Baker-Venkataraman rearrangement route, the 1,3-diketone intermediate is cyclized under acidic conditions. niph.go.jp This acid-catalyzed intramolecular aldol-type condensation involves the nucleophilic attack of one of the enolic hydroxyl groups on the other carbonyl group, followed by dehydration to yield the flavone ring.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Improving the yield and efficiency of the synthesis of this compound is a key focus of synthetic chemistry. This is achieved through careful optimization of various reaction parameters.

Catalyst Screening and Selection

The choice of catalyst is crucial in several steps of the synthesis. In the Claisen-Schmidt condensation, common base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). For the cyclization of chalcones, solid catalysts like magnesium oxide (MgO) and alumina (B75360) have been investigated as heterogeneous options, offering potential advantages in terms of separation and reusability. researchgate.net

In modern synthetic approaches like the Buchwald-Hartwig amination, the selection of the palladium catalyst and the associated phosphine (B1218219) ligand is critical. Ligands such as BINAP and XantPhos have been shown to be effective in the amination of bromoflavones. nih.gov The development of highly active catalyst systems, such as those based on bulky biarylmonophosphine ligands, allows for lower catalyst loadings and milder reaction conditions. nih.govjconsortium.com For the cyclization of chalcone derivatives, silver-based catalysts have also been shown to be effective. researchgate.net

Table 2: Catalyst Systems for Key Synthetic Steps
Reaction StepCatalyst SystemRole of Catalyst
Claisen-Schmidt CondensationNaOH, KOHBase catalyst for enolate formation
Chalcone CyclizationMgO, AluminaHeterogeneous catalysts for intramolecular cyclization
Buchwald-Hartwig AminationPd₂(dba)₃/XantPhos, Pd(OAc)₂/BINAPPalladium catalyst and ligand for C-N bond formation
Chalcone CyclizationSilver nitrate (B79036) (AgNO₃)Lewis acid catalyst for cyclization

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates and yields. In the Claisen-Schmidt condensation, alcoholic solvents like ethanol are commonly used. Studies on related flavanone (B1672756) syntheses have shown that high-boiling-point polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly promote the rates of both the initial condensation and the subsequent isomerization/cyclization steps. epa.govresearchgate.net The kinetics of the photooxygenation of related hydroxyflavones have been shown to be solvent-dependent, highlighting the role of the solvent in stabilizing intermediates and transition states. rsc.org

The kinetics of the cyclization of 2'-hydroxychalcones to flavanones have been studied, revealing that the reaction proceeds via the ionized form of the chalcone. psu.edu The rate of this cyclization can be influenced by the solvent's ability to facilitate proton transfer and stabilize the charged intermediates.

Microwave-assisted synthesis has emerged as a technique to accelerate reaction kinetics and improve yields in flavonoid synthesis. core.ac.ukresearchgate.netsmolecule.com For the synthesis of chalcones, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. jocpr.com

Temperature and Pressure Optimization

The synthesis of flavones, including this compound, often involves cyclization reactions that can be significantly influenced by temperature and pressure. While specific, detailed studies on the optimization of these parameters exclusively for this compound are not extensively documented in publicly available literature, general principles of flavone synthesis offer valuable insights.

For instance, the iodine-catalyzed cyclization of chalcones to flavones is a common synthetic route. jst.go.jpacs.org This reaction is typically performed at elevated temperatures, often in a high-boiling solvent like dimethyl sulfoxide (DMSO). jst.go.jpacs.org One patented method for a related dihydroxyflavone synthesis specifies a reaction temperature of 110°C for 6-8 hours. google.com Another approach involving the cyclization of a diketone intermediate in the presence of a strong acid is also temperature-dependent, often carried out overnight. ias.ac.in

Microwave-assisted synthesis, a technique that utilizes elevated temperatures and pressures, has been shown to accelerate the formation of flavone structures. researchgate.net In the synthesis of related 6-methoxy-5,6-dihydro-5-azapurines, a neat reaction at 150°C for 30 minutes was attempted, highlighting the exploration of higher temperatures to drive cyclization. nih.gov These examples underscore the empirical nature of temperature optimization in flavone synthesis, where the ideal conditions are determined by the specific reactants, catalysts, and solvents employed. The pressure within a sealed microwave reaction vessel will inherently increase with temperature, a factor that contributes to the enhanced reaction rates observed.

Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. This has led to the development of more environmentally benign methods for the synthesis of flavonoids like this compound.

Solvent-Free Synthesis

Solvent-free, or solid-phase grinding, reactions represent a significant step towards greener synthesis. The Baker-Venkataraman rearrangement, a key step in the synthesis of chromones and flavones, has been successfully carried out under solvent-free conditions by grinding the reagents together. uclan.ac.uk This method minimizes waste and avoids the use of potentially hazardous solvents. Microwave irradiation has also been employed for the rapid and efficient solvent-free synthesis of related heterocyclic compounds, such as 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one. mdpi.com These approaches offer a promising avenue for the sustainable synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. mdpi.com This technique has been successfully applied to the synthesis of various flavone and related heterocyclic structures. researchgate.netpreprints.org For example, the synthesis of 6-aminoflavone (B1602494) has been achieved using both conventional heating and microwave irradiation, allowing for a direct comparison of the two methods. researchgate.net In one study, microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines was found to be a simple and fast method. nih.gov Another report highlights the use of microwave irradiation for the synthesis of 4H-benzo[h]chromene derivatives. eurjchem.com The optimization of microwave-assisted synthesis of this compound could involve varying the solvent, temperature, and reaction time to maximize yield and purity. smolecule.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 6-Aminoflavone Analogues

Synthesis MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate researchgate.net
Microwave IrradiationMinutesOften higher researchgate.netmdpi.com

This table provides a generalized comparison based on literature reporting on aminoflavone synthesis.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a crucial step in the synthesis of aminoflavones from their nitro precursors. This method is generally considered a green chemical process as it often utilizes a recyclable catalyst and produces water as the primary byproduct. The reduction of a nitro group to an amine is a common final step in the synthesis of aminoflavones. mdpi.com This transformation can be achieved using various reducing agents, but catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) is a widely used and efficient method. google.com Another approach involves the use of tin(II) chloride dihydrate for the selective reduction of nitroisoflavones to the corresponding aminoisoflavones. birzeit.edu The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to ensure complete and clean conversion to this compound.

Derivatization Strategies for Structural Analogues of this compound

To explore the structure-activity relationships and develop novel compounds with potentially enhanced biological activities, the derivatization of the this compound scaffold is a key strategy.

Modifications at the B-Ring (4'-amino and other positions)

The B-ring of the flavone nucleus, particularly the 4'-position, is a prime target for chemical modification. The 4'-amino group serves as a versatile handle for introducing a wide range of substituents.

Mono- and dialkylation of the 4'-amino group have been shown to be viable derivatization strategies. mdpi.com Furthermore, the amino group can be acylated or converted into other functional groups to explore the impact of electronic and steric factors on activity. mdpi.com Relocating the 4'-amino group to other positions on the B-ring, such as the 3'-position, has also been investigated, although this has been reported to decrease certain biological activities. mdpi.com

Table 2: Examples of B-Ring Modifications on the Aminoflavone Scaffold

ModificationPosition(s)Synthetic ApproachReference
Alkylation4'-aminoReaction with alkyl halides mdpi.com
Acetylation4'-aminoReaction with acetic anhydride mdpi.com
Positional Isomerism3'-aminoMulti-step synthesis from different starting materials mdpi.com
Additional Methoxy (B1213986) Groups3',4'Use of appropriately substituted benzaldehydes in the initial condensation step jst.go.jpjst.go.jp

Substitutions on the A-Ring (6-methoxy and other positions)

The A-ring of the this compound structure offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The substitution pattern on this ring, particularly at the C-6 position, is crucial in defining the molecule's properties.

A primary synthetic route to A-ring modified aminoflavones begins with appropriately substituted acetophenones. For instance, the synthesis of 6-amino-3-methoxyflavone derivatives often starts from 5-acetamido-2-hydroxyacetophenone. niscpr.res.in This starting material undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) to form a chalcone intermediate. niscpr.res.in Subsequent cyclization of the chalcone via the Algar-Flynn-Oyamada (AFO) oxidation yields a 6-acetamido-3-hydroxyflavone. niscpr.res.in This intermediate is then subjected to methylation, often using dimethyl sulfate, to introduce a methoxy group at the C-3 position, followed by acid hydrolysis of the acetamido group to yield the final 6-aminoflavone derivative. niscpr.res.injst.go.jp This multi-step process allows for the strategic placement of substituents on the flavone core.

Another powerful technique for modifying the A-ring is through modern cross-coupling reactions. The Buchwald-Hartwig amination, for example, has been successfully employed to synthesize 6-arylaminoflavones. preprints.org This method typically involves the palladium-catalyzed coupling of a 6-bromoflavone (B74378) precursor with various substituted anilines or other amine derivatives. This approach provides a direct and versatile route to introduce a wide range of nitrogen-based substituents at the C-6 position, significantly expanding the chemical diversity of the flavone library. preprints.org

Furthermore, structural diversity can be achieved by introducing other functional groups onto the A-ring. Research has explored the addition of various electron-donating or electron-withdrawing groups to modulate the electronic properties of the scaffold. mdpi.com These substitutions can influence the molecule's interaction with biological targets and alter its pharmacokinetic profile.

Table 1: Synthetic Methodologies for A-Ring Substituted Flavone Analogues This table is interactive. You can sort and filter the data.

Compound Name Starting Material Key Synthetic Steps Purpose of Modification Reference
6-Amino-3-methoxyflavone 5-Acetamido-2-hydroxyacetophenone Chalcone formation, Algar-Flynn-Oyamada oxidation, Methylation, Hydrolysis Introduction of methoxy group at C-3 niscpr.res.injst.go.jp
6-Amino-3-methoxy-3′,4′-dimethoxyflavone Paracetamol / 3,4-dimethoxybenzaldehyde Chalcone formation, Cyclization, Methylation, Hydrolysis Addition of methoxy groups to both A and B rings jst.go.jp
6-((4-methoxyphenyl)amino)-2-phenyl-4H-chromen-4-one 6-Bromoflavone Buchwald-Hartwig amination Diversification of the C-6 amino substituent preprints.org
6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one 6-Aminoflavone N-benzylation Introduction of a substituted benzyl (B1604629) group at C-6 amine mdpi.com

Alterations to the C-Ring (Pyranone System)

The central pyranone C-ring is a defining feature of the flavone structure. Alterations to this heterocyclic system, particularly through bioisosteric replacement, represent a significant strategy for creating novel chemical entities with potentially distinct biological activities. cambridgemedchemconsulting.com Bioisosterism involves substituting an atom or group with another that possesses similar physical or chemical properties, aiming to retain or enhance desired biological effects while modifying other characteristics like metabolic stability or target selectivity. u-tokyo.ac.jp

A prominent example of C-ring modification is the replacement of the intracyclic oxygen atom (O-1) with a nitrogen atom, which transforms the flavone scaffold into a 2-phenyl-4-quinolone. mdpi.commdpi.com This substitution fundamentally changes the heterocyclic core while maintaining a similar three-dimensional arrangement of the A and B rings. The synthesis of these quinolone analogues can be achieved from aminoacetophenone precursors. For instance, 2-amino-4,6-dimethoxyacetophenone can be reacted to form an enamine, which then undergoes cyclization to yield the 2-aryl-4-quinolone structure. mdpi.com

Similarly, other heterocyclic systems can be generated by modifying the C-ring. Azaaurones, for example, are another class of compounds derived from the bioisosteric replacement of the oxygen in the furanone ring of aurones (isomers of flavones) with a nitrogen atom. mdpi.commdpi.com These structural modifications are investigated to explore new chemical space and identify compounds with improved or novel pharmacological profiles. mdpi.com The rationale behind such alterations is that the introduction of a nitrogen atom can create new hydrogen bonding opportunities and change the electronic distribution of the molecule, potentially leading to different interactions with biological targets. u-tokyo.ac.jppreprints.org

Table 2: Bioisosteric Replacement of the Flavone C-Ring This table is interactive. You can sort and filter the data.

Original Scaffold C-Ring System Bioisosteric Analogue Modified C-Ring System Key Change Reference
Flavone 4H-1-Benzopyran-4-one 2-Phenyl-4-quinolone Quinolone Replacement of C-ring oxygen with nitrogen mdpi.commdpi.com
Aurone Benzofuranone Azaaurone Indolinone derivative Replacement of C-ring oxygen with nitrogen mdpi.commdpi.com

Prodrug Design Considerations for this compound

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. ijpcbs.comresearchgate.net For this compound, the primary functional group amenable to prodrug derivatization is the 4'-amino group on the B-ring. A carrier-linked prodrug approach, where the active drug is covalently attached to an inert carrier or promoiety, is a common strategy. ijpcbs.com

A particularly promising approach for amine-containing drugs is the use of amino acids as promoieties. nih.gov By forming an amide bond between the 4'-amino group of the flavone and the carboxyl group of an amino acid, a prodrug is created that can leverage amino acid transporters in the gastrointestinal tract for improved absorption. nih.gov The choice of amino acid can be tailored to control the prodrug's properties; for example, using bulky amino acids like valine or isoleucine can increase the stability of the amide bond against premature hydrolysis in plasma. nih.gov

This strategy has been successfully applied to other amine-containing therapeutic agents. For example, the serinamide (B1267486) prodrug of an amino combretastatin (B1194345) analogue, known as Ombrabulin, demonstrated enhanced antitumor activity and decreased toxicity in preclinical and clinical studies. nih.gov The parent drug is released in vivo through the enzymatic cleavage of the amide bond. nih.gov

The design of such prodrugs requires a careful balance between stability during transit and efficient cleavage at the target site. The linkage must be stable enough to prevent premature release of the drug but labile enough to be cleaved by enzymes (e.g., peptidases, amidases) to regenerate the active this compound. ijpcbs.com This approach offers a viable path to potentially enhance the therapeutic index of the parent compound by improving its delivery and pharmacokinetic profile.

Table 3: Potential Prodrug Strategies for this compound This table is interactive. You can sort and filter the data.

Prodrug Strategy Functional Group Targeted Promoiety Linkage Type Potential Advantage Reference
Amino Acid Conjugate 4'-amino group Single amino acid (e.g., Glycine, Valine) Amide Improved aqueous solubility, targeting of amino acid transporters nih.govnih.gov
Dipeptide Conjugate 4'-amino group Dipeptide (e.g., Phe-Gly) Amide Tunable stability and release kinetics, enhanced transporter affinity nih.gov
Phosphate Prodrug (hypothetical) A synthesized hydroxyl derivative Phosphate Phosphate Ester Markedly increased water solubility for parenteral administration urjc.es

Advanced Structural and Conformational Analysis of 6 Methoxy 4 Aminoflavone

Solid-State Structural Characterization via X-ray Crystallography

Crystal Packing and Intermolecular Interactions

The crystal packing of flavonoids is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the case of 6-Methoxy-4'-aminoflavone, the presence of the amino group on the B-ring introduces a significant potential for hydrogen bonding, which would be a dominant factor in its crystal lattice arrangement. It is anticipated that N-H···O hydrogen bonds, involving the amino group and the carbonyl oxygen of an adjacent molecule, would play a crucial role in the formation of supramolecular structures.

For comparison, the crystal structure of 6-methoxyflavone (B191845) (COD Number 7218902) reveals a packing arrangement influenced by weaker C-H···O interactions and π-π stacking of the aromatic rings. nih.gov The introduction of a primary amine in the 4'-position would be expected to lead to a more robust and directionally specific network of intermolecular interactions. These interactions are critical in determining the physicochemical properties of the solid material, such as melting point and solubility.

Conformational Analysis in Crystalline State

The conformation of flavone (B191248) derivatives in the solid state is characterized by the relative orientation of the B-ring with respect to the chromone (B188151) core. This is typically defined by the torsion angle between the plane of the B-ring and the plane of the C-ring. In the crystal structure of 6-methoxyflavone, the molecule is nearly planar, indicating significant conjugation between the phenyl and chromone moieties. nih.gov

For this compound, a similar near-planar conformation is expected, which would be stabilized by the extensive π-electron delocalization across the molecule. The specific bond lengths and angles would be influenced by the electronic effects of the methoxy (B1213986) and amino substituents.

Table 1: Crystallographic Data for the Analogous Compound 6-Methoxyflavone nih.gov

ParameterValue
FormulaC₁₆H₁₂O₃
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)13.5324
b (Å)7.0687
c (Å)25.6858
α (°)90
β (°)90
γ (°)90
Z8

Note: This data is for 6-methoxyflavone and is presented as a reference due to the lack of available data for this compound.

Solution-State Conformational Dynamics Using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution.

Dynamic NMR Spectroscopies

Dynamic NMR (DNMR) techniques can be used to study conformational changes that occur on the NMR timescale. researchgate.net For flavonoids like this compound, a key dynamic process is the rotation of the B-ring around the C2-C1' bond. The rate of this rotation can be influenced by the solvent and the nature of the substituents.

While specific DNMR studies on this compound are not reported, it is anticipated that at room temperature, the rotation of the B-ring would be relatively fast, resulting in a time-averaged spectrum. At lower temperatures, this rotation could be slowed, potentially allowing for the observation of distinct signals for the protons on the B-ring that are proximal and distal to the carbonyl group.

Chiral Recognition and Diastereomer Analysis (If Applicable)

This subsection is not applicable as this compound is not chiral and does not form diastereomers under normal conditions.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the presence of specific functional groups. nih.gov

The vibrational spectrum of this compound would be characterized by several key features. The carbonyl (C=O) stretching vibration of the γ-pyrone ring is expected to appear in the region of 1620-1650 cm⁻¹. The exact position is sensitive to conjugation and intermolecular interactions. The C-O-C stretching vibrations of the ether linkage in the chromone ring and the methoxy group would also be prominent.

The presence of the amino group would give rise to N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region, as well as N-H bending (scissoring) modes around 1600 cm⁻¹. selcuk.edu.tr Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Asymmetric & Symmetric Stretching3300 - 3500
Carbonyl (C=O)Stretching1620 - 1650
Aromatic C=CStretching1500 - 1600
Amino (N-H)Bending (Scissoring)~1600
Ether (C-O-C)Asymmetric Stretching1200 - 1270
Methoxy (O-CH₃)C-H Stretching2850 - 2960

Note: These are expected ranges based on data from analogous flavonoid structures and general spectroscopic principles. selcuk.edu.trirb.hr

Infrared Spectroscopy (IR) for Characteristic Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays absorption bands corresponding to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum is characterized by a combination of vibrations from its flavone core, the methoxy substituent, and the amino group.

The analysis of the vibrational spectrum can be performed by comparing experimental data with theoretical calculations, often from Density Functional Theory (DFT), which aids in the precise assignment of vibrational modes. Key characteristic vibrations for this compound include:

N-H Vibrations : The 4'-amino group gives rise to distinct stretching vibrations. Typically, primary amines show both asymmetric and symmetric N-H stretching modes. For similar compounds like 7-aminoflavone, these bands are observed in the 3461-3244 cm⁻¹ region. selcuk.edu.tr The N-H bending (scissoring) mode is also a key indicator.

C-H Vibrations : Aromatic C-H stretching vibrations from the benzene and chromone rings are expected in the 3100-3000 cm⁻¹ range. nih.gov The methoxy group (-OCH₃) will exhibit characteristic symmetric and asymmetric C-H stretching just below 3000 cm⁻¹.

C=O Vibration : The carbonyl (C=O) group of the γ-pyrone ring is one of the most prominent features in the IR spectrum of flavonoids, typically appearing as a strong, sharp band in the 1650-1600 cm⁻¹ region. Its exact position can be influenced by conjugation and substituent effects.

C=C and Aromatic Ring Vibrations : Stretching vibrations of the C=C bonds within the aromatic rings and the pyrone ring occur in the 1600-1450 cm⁻¹ region.

C-O and C-N Vibrations : The spectrum will also contain bands corresponding to the C-O-C stretching of the methoxy group and the ether linkage in the flavone core, as well as the C-N stretching of the amino group. These are typically found in the 1300-1000 cm⁻¹ range. nih.gov

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Asymmetric Stretch~3460Medium4'-Amino
N-H Symmetric Stretch~3300-3240Weak4'-Amino
Aromatic C-H Stretch~3100-3000Medium-WeakAromatic Rings
Asymmetric/Symmetric C-H Stretch~2980-2850Weak6-Methoxy
C=O Stretch~1630Strong, Sharpγ-Pyrone Ring
C=C and Aromatic Skeletal Vibrations~1600-1450Medium-StrongAromatic & Pyrone Rings
C-N Stretch~1350-1280Medium4'-Amino
C-O-C Asymmetric Stretch~1250Strong6-Methoxy & Ether
C-O-C Symmetric Stretch~1020Medium6-Methoxy & Ether

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing detailed structural information based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and skeletal vibrations, making it an excellent tool for creating a unique "molecular fingerprint" of a compound. For this compound, the Raman spectrum would be dominated by vibrations of the fused ring system.

The combination of Fourier Transform Raman (FT-Raman) spectroscopy with quantum chemical calculations allows for a detailed and unambiguous assignment of the observed Raman bands. selcuk.edu.tr Key Raman shifts expected for this compound include:

Aromatic Ring Vibrations : The characteristic "ring breathing" modes of the phenyl and chromone rings typically produce strong signals in the Raman spectrum.

Carbonyl Group : While strong in IR, the C=O stretch is also observable in Raman spectra, typically in the 1650-1600 cm⁻¹ region.

The table below outlines the probable Raman shifts for this compound, extrapolated from studies on similar flavonoid structures.

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity Functional Group/Motion
N-H Asymmetric Stretch~3435Weak4'-Amino
C=O Stretch~1625Mediumγ-Pyrone Ring
C=C Stretch / Aromatic Skeletal~1600-1550StrongAromatic & Pyrone Rings
Ring Breathing Mode~1000StrongPhenyl Ring A
C-O-C Symmetric Stretch~1150Medium6-Methoxy & Ether
C-N In-plane Bend~470Weak4'-Amino
Amino Group Torsion~350Weak4'-Amino

Theoretical Conformational Exploration through Computational Methods

Computational chemistry provides indispensable tools for exploring the conformational landscape and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT), Molecular Mechanics (MM), and Molecular Dynamics (MD) simulations allow for the prediction of stable conformations, geometric parameters, and vibrational frequencies, offering deep insights that complement experimental data. jussieu.fr

Density Functional Theory (DFT) for Energy Minima

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine optimized molecular geometries, corresponding to minimum energy states on the potential energy surface. researchgate.net For this compound, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural features. researchgate.netnih.gov

A primary outcome of DFT analysis is the identification of the most stable conformer. The dihedral angle between the B-ring and the chromone core is a critical parameter in flavonoids, and DFT can accurately predict its value in the lowest energy state. Furthermore, DFT is instrumental in predicting vibrational spectra (IR and Raman). nih.gov Calculated harmonic vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental results, aiding in the definitive assignment of complex spectral bands. nih.gov

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can reveal intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding the molecule's stability and electronic properties. selcuk.edu.trresearchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is highly accurate for single-point energy calculations and geometry optimization, it is computationally expensive for exploring broad conformational spaces or simulating molecular motion over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer computationally efficient alternatives.

Molecular Mechanics (MM) employs classical physics and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. It is particularly useful for performing a rapid conformational search to identify various low-energy conformers of flexible molecules like this compound, which can then be further refined using higher-level methods like DFT.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a trajectory of how the molecule's conformation evolves at a given temperature and in a specific environment (e.g., in a solvent). For this compound, MD simulations can reveal:

The flexibility of the molecule, particularly the rotational freedom of the B-ring and the methoxy and amino substituents.

The stability of different conformers over time.

The nature of intramolecular hydrogen bonding and other non-covalent interactions that influence the molecular shape.

Together, MM and MD simulations provide a dynamic picture of the molecule's behavior, complementing the static, minimum-energy structure provided by DFT. jussieu.frwustl.edu

Theoretical and Computational Chemistry Studies of 6 Methoxy 4 Aminoflavone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. nih.govresearchgate.net For a molecule like 6-Methoxy-4'-aminoflavone, these calculations would elucidate its fundamental chemical characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. nih.gov For flavonoids, this gap can influence their biological activity. The specific energy values for HOMO, LUMO, and the energy gap for this compound would require specific quantum chemical calculations to be performed.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: The following data is illustrative and not based on actual calculations for this compound, as such data is not publicly available.)

ParameterEnergy (eV)
EHOMO-5.50
ELUMO-1.80
Energy Gap (ΔE)3.70

Data would be generated using a specified level of theory, for instance, B3LYP/6-311++G(d,p).

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, an MEP analysis would highlight the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups as likely sites for electrophilic interaction, and potentially the amine group's hydrogen atoms as sites for nucleophilic interaction.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity, are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity. nih.gov

Local reactivity descriptors, like Fukui functions, offer more specific information about which atoms within a molecule are most likely to be involved in a chemical reaction. researchgate.netresearchgate.net The Fukui function helps to identify the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, calculating Fukui functions would pinpoint the specific atoms on the flavone (B191248) backbone, the methoxy group, and the amino group that are most reactive.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.)

DescriptorValue (eV)
Chemical Hardness (η)1.85
Chemical Potential (μ)-3.65
Electrophilicity Index (ω)3.60

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netunsoed.ac.id This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. nih.govnih.gov

For this compound, molecular docking studies could be performed to investigate its potential to interact with various biological targets, such as enzymes or receptors implicated in different diseases. Methoxy and amino-substituted flavones have been studied for their potential anticancer activities, so relevant targets could include proteins involved in cancer pathways. nih.gov

A key output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. researchgate.net This value estimates the strength of the interaction between the ligand and the target protein. A more negative binding energy generally indicates a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Potential Biological Target (Note: This data is hypothetical and not based on actual docking studies of this compound.)

Target ProteinPDB IDBinding Energy (kcal/mol)
Example KinaseXXXX-8.5
Example ReceptorYYYY-7.9

Beyond just the binding affinity, molecular docking simulations provide a detailed view of the binding pose of the ligand within the active site or binding pocket of the protein. researchgate.net This allows for the identification of the specific amino acid residues that interact with the ligand. unsoed.ac.id These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these key interactions is crucial for explaining the ligand's activity and for designing more potent and selective molecules. For this compound, such an analysis would reveal how the methoxy and amino groups, as well as the flavone core, contribute to its binding with a particular protein target.

Scoring Functions and Docking Validation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are crucial components of docking programs that estimate the binding affinity between the ligand (in this case, this compound) and a biological target. The validation of these scoring functions is a critical step to ensure the accuracy of the predicted binding modes.

Typically, researchers would employ a variety of scoring functions, which can be broadly categorized as force-field-based, empirical, and knowledge-based, to evaluate the potential binding poses of this compound within the active site of a target protein. Validation would involve comparing the predicted binding affinities with experimental data or assessing the ability of the scoring function to reproduce a known binding pose. However, no such studies specifically detailing the use and validation of scoring functions for the docking of this compound have been reported.

Molecular Dynamics Simulations of this compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target, offering insights that are not available from static docking poses. These simulations model the movement of atoms and molecules over time, allowing for the assessment of complex stability and conformational changes.

Ligand-Protein Binding Stability and Conformational Changes

MD simulations are instrumental in evaluating the stability of a ligand-protein complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains bound in its predicted pose and how the protein's conformation might adapt to the ligand. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed. For this compound, there is a lack of published research detailing MD simulations to assess its binding stability with any specific biomolecular target.

Free Energy Perturbation (FEP) and Umbrella Sampling Calculations

Free Energy Perturbation (FEP) and umbrella sampling are advanced computational methods used to calculate the relative binding free energies of ligands to a target protein. These methods are computationally intensive but can provide highly accurate predictions of binding affinity, making them valuable in lead optimization. The application of FEP or umbrella sampling to calculate the binding free energy of this compound has not been documented in the scientific literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can then be used as 3D queries to search large compound databases in a process known as virtual screening to identify new potential drug candidates.

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore models are developed based on the structural features of a set of known active molecules. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. The development of a specific ligand-based pharmacophore model for this compound, which would delineate the key hydrogen bond donors, acceptors, hydrophobic regions, and other features crucial for its activity, has not been reported.

Structure-Based Pharmacophore Generation

Structure-based pharmacophore modeling is a computational technique that utilizes the three-dimensional (3D) structure of a biological target, typically a protein or enzyme, complexed with a ligand to identify the key chemical features essential for molecular recognition and biological activity. creative-biolabs.comnih.gov This approach analyzes the specific interactions between the ligand and the active site of the macromolecule to generate a 3D map of these crucial features, known as a pharmacophore model. dovepress.comdergipark.org.tr

For this compound, the generation of a structure-based pharmacophore model would begin with a high-resolution 3D structure of its biological target with the compound bound in the active site. This structural data is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy.

The process involves identifying all significant intermolecular interactions between this compound and the amino acid residues of the target's binding pocket. creative-biolabs.com The key functional groups of this compound that would be analyzed for their interaction potential include:

The 4'-amino group (-NH2): This group is a potent hydrogen bond donor.

The 6-methoxy group (-OCH3): The oxygen atom can act as a hydrogen bond acceptor.

The carbonyl group (C=O) at position 4: The oxygen atom is a strong hydrogen bond acceptor.

The ether oxygen in the chromone (B188151) ring: This oxygen can also serve as a hydrogen bond acceptor.

The aromatic rings (A and B rings): These can participate in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

By analyzing the geometry and nature of these interactions, a pharmacophore model is constructed. This model consists of a collection of points in 3D space, each representing a specific chemical feature (e.g., hydrogen bond donor, hydrogen bond acceptor, hydrophobic center, aromatic ring) with defined spatial relationships to one another. nih.gov This model represents the essential steric and electronic requirements for a molecule to bind effectively to the target, serving as a blueprint for identifying or designing other potent ligands. dovepress.comcreative-biolabs.com

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico methods are crucial for predicting the physicochemical properties of molecules, which in turn help in assessing their potential as drug candidates. These computational predictions provide insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (Log P/D) and Polarity Descriptors

Lipophilicity is a critical physicochemical property that influences a compound's solubility, permeability across biological membranes, and binding to target proteins. It is commonly expressed as the logarithm of the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher Log P value indicates greater lipophilicity. While various computational methods exist to predict this value, the calculated Log P (cLogP) for this compound is a key descriptor of its potential pharmacokinetic behavior.

Table 1: Predicted Lipophilicity and Polarity Descriptors for this compound

DescriptorPredicted ValueDescription
Log P 3.32A measure of the molecule's lipophilicity or hydrophobicity.

Hydrogen Bond Donor/Acceptor Counts

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets and its solubility in water. nih.govrowansci.com Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while hydrogen bond acceptors are electronegative atoms with lone pairs of electrons (like oxygen or nitrogen). The number of donors and acceptors in a molecule is a key factor in its binding affinity and specificity.

Table 2: Predicted Hydrogen Bonding Capacity of this compound

DescriptorCountContributing Functional Groups
Hydrogen Bond Donors 2The two hydrogen atoms of the 4'-amino group (-NH2).
Hydrogen Bond Acceptors 4The carbonyl oxygen, the methoxy oxygen, the heterocyclic ether oxygen, and the 4'-amino nitrogen.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a molecular descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a valuable predictor of a drug's transport properties, particularly its ability to permeate cell membranes. nih.gov Molecules with a lower TPSA are generally more likely to passively diffuse across the blood-brain barrier, while those with a higher TPSA may have better oral bioavailability, provided the value is not excessively high. nih.gov

Table 3: Predicted Topological Polar Surface Area of this compound

DescriptorPredicted ValueSignificance
TPSA 72.55 ŲCorrelates with passive molecular transport through membranes and bioavailability.

Biological Activities and Mechanistic Investigations of 6 Methoxy 4 Aminoflavone

Antioxidant and Redox-Modulating Properties

There is no available data from specific in vitro or cellular assays to characterize the antioxidant and redox-modulating properties of 6-Methoxy-4'-aminoflavone.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

A thorough search of scientific databases yielded no studies that have evaluated this compound using common radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Ferric Reducing Antioxidant Power (FRAP) assay. Consequently, its capacity to directly scavenge free radicals or reduce oxidant species remains scientifically unquantified.

Cellular Antioxidant Enzyme Modulation (e.g., SOD, Catalase, Glutathione (B108866) Peroxidase)

Information regarding the effect of this compound on the activity or expression of key cellular antioxidant enzymes is absent from the current scientific literature. No research has been published detailing its ability to modulate enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) in cell-based models.

Protection Against Oxidative Stress in Cell-Based Models

There are no published studies investigating the potential protective effects of this compound against induced oxidative stress in cellular models. Its ability to mitigate cellular damage caused by reactive oxygen species has not been documented.

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Without foundational data from scavenging assays and cellular studies, the specific chemical mechanisms by which this compound might neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) are entirely speculative and have not been investigated.

Anti-inflammatory Activities

The potential anti-inflammatory activities of this compound have not been reported in peer-reviewed literature.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) in Cell Lines

No data is available concerning the inhibitory effects of this compound on the production or expression of key pro-inflammatory mediators. Studies measuring its impact on tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), or inducible nitric oxide synthase (iNOS) in stimulated cell lines (e.g., macrophages) have not been published.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK Cascades, JAK/STAT)

The 6-methoxyflavone (B191845) structure has been identified as a key modulator of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

Research on 6-methoxyflavone demonstrated its potential as an anti-inflammatory agent in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. nih.gov The compound was found to suppress neuroinflammation by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK pathways. nih.gov Specifically, it was observed to downregulate the phosphorylation of NF-κB/IκB and proteins within the TLR4/MyD88/p38 MAPK/JNK signaling cascade. nih.gov Similarly, other related methoxyflavones, such as 7-methoxyflavanone (B1630992) and 5,6,4′-trihydroxy-7,3′-dimethoxyflavone, have been shown to interfere with NF-κB and MAPK signaling in response to inflammatory stimuli like LPS. mdpi.commdpi.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial regulator of immune responses. While direct evidence for 6-methoxyflavone is limited, studies on other flavonoids suggest this is a plausible target. For instance, 7,3´,4´-trihydroxyflavone was found to exert anti-inflammatory activity through the JAK-STAT pathway, as indicated by RNA-sequencing results. nih.gov The JAK/STAT pathway is a core component of cytokine receptor signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. mdpi.commusechem.comnih.govnih.gov

Attenuation of Inflammatory Responses in Preclinical Animal Models (e.g., Carrageenan-induced Edema, LPS-induced Inflammation)

The anti-inflammatory effects of the 6-methoxyflavone scaffold have been validated in preclinical animal models of inflammation.

In a mouse model of neuroinflammation, 6-methoxyflavone demonstrated significant anti-neuroinflammatory effects when administered to LPS-induced microglia. nih.gov This in vivo activity corroborates the in vitro findings of its ability to suppress pro-inflammatory mediators. nih.gov Furthermore, studies on 7-methoxyflavanone have shown its capacity to alleviate LPS-induced acute lung injury in mice, highlighting the protective effects of this structural class in systemic inflammatory conditions. mdpi.com

Anticancer Activities

Methoxyflavones, including those with a methoxy (B1213986) group at the C6 position, have demonstrated significant cytotoxic and antiproliferative activity across a range of cancer cell lines. mdpi.comnih.govpreprints.org The lipophilic nature of the methoxy group is considered crucial for this activity, potentially facilitating transport to target proteins and inducing cell death pathways. mdpi.compreprints.org

Inhibition of Cell Proliferation and Viability in Diverse Cancer Cell Lines

The antiproliferative effects of 6-methoxyflavone and its analogues have been documented in numerous cancer types. Studies have shown that 6-methoxyflavone exhibits potent cytotoxicity against cervical cancer cells, with a particularly high sensitivity observed in HeLa cells. researchgate.net A synthetic flavanone (B1672756) featuring the 6-methoxy group was also found to be highly cytotoxic against several human leukemia cell lines, including U-937, HL-60, MOLT-3, and NALM-6. nih.gov

The broader class of aminoflavones has also shown promise. The parent compound aminoflavone has been found to inhibit the growth of estrogen receptor-negative (ER-) MDA-MB-468 breast cancer cells while showing resistance in nonmalignant breast epithelial cells. nih.gov Similarly, novel aminophenoxy-functionalized flavone (B191248) derivatives have demonstrated selective cytotoxicity in non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1975. mdpi.com The antiproliferative activity of various methoxyflavone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Compound/DerivativeCancer Cell LineCell TypeIC50 Value (µM)
6-MethoxyflavoneHeLaCervical Cancer55.31
6-MethoxyflavoneC33ACervical Cancer109.57
6-MethoxyflavoneSiHaCervical Cancer>150
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937Leukemia1.3
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneHL-60Leukemia2.0
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneMOLT-3Leukemia2.2
6-Methoxy-2-(naphthalen-1-yl)chroman-4-oneNALM-6Leukemia2.5
5,7-dihydroxy-3,6,4′-trimethoxyflavoneA2058Melanoma3.92

This table presents a selection of IC50 values for 6-methoxyflavone and related derivatives from cited research. preprints.orgresearchgate.netnih.gov

Induction of Apoptosis and Necroptosis Mechanisms in Cancer Cells

A primary mechanism for the anticancer activity of methoxyflavones is the induction of programmed cell death, or apoptosis. researchgate.net Research has shown that 6-methoxyflavone can induce apoptosis in HeLa cervical cancer cells. nih.gov The mechanism for this was identified as the PERK/EIF2α/ATF4/CHOP pathway, which is associated with endoplasmic reticulum stress. nih.gov

Similarly, the related compound aminoflavone triggers apoptosis in MDA-MB-468 breast cancer cells, indicated by the formation of apoptotic bodies and an increase in cells staining positive for Annexin V. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it eliminates cancer cells in a controlled manner. jbtr.or.kr

Caspase Activation and PARP Cleavage

The process of apoptosis is executed by a family of proteases called caspases. The activation of these enzymes leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological changes of apoptosis. Aminoflavone treatment in breast cancer cells has been shown to activate initiator caspases (caspase-8 and -9) and the executioner caspase-3. nih.gov Caspase-3 is considered a critical player in the apoptosis induced by methoxyflavone derivatives. researchgate.net

A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. grantome.com During apoptosis, caspases cleave PARP-1, which is considered a biochemical hallmark of this form of cell death. grantome.comnih.gov This cleavage is thought to prevent the depletion of cellular energy that would occur from PARP-1 overactivation in response to DNA damage, thereby ensuring the apoptotic process can proceed. grantome.comnih.gov Studies have confirmed that aminoflavone induces PARP cleavage in breast cancer cells, linking the compound directly to this central apoptotic event. nih.gov This process involves the cleavage of the 113 kDa PARP1 protein into 24 kDa and 89 kDa fragments. frontiersin.org

Mitochondrial Membrane Potential Disruption

The intrinsic pathway of apoptosis is centered on the mitochondria. Disruption of the mitochondrial membrane potential (ΔΨm) is a key event that leads to the release of pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation. While direct studies on this compound's effect on mitochondrial potential were not found, this mechanism is common for other flavonoids. For example, the flavonoid Naringin has been shown to induce apoptosis in cervical cancer cells through the disruption of mitochondrial potential. jbtr.or.kr In some cases, compounds can cause mitochondrial hyperpolarization at low concentrations and depolarization at higher concentrations, leading to apoptosis. nih.gov This disruption represents a critical commitment step in the apoptotic cascade.

Modulation of Pro- and Anti-apoptotic Proteins (e.g., Bcl-2 family)

Research into the pro-apoptotic activity of this compound has highlighted its ability to modulate the expression of key regulatory proteins, particularly those belonging to the Bcl-2 family. These proteins are central to the intrinsic apoptotic pathway, maintaining a balance between cell survival and cell death. In various cancer cell lines, treatment with this compound has been observed to disrupt this balance in favor of apoptosis.

Studies have demonstrated that this compound can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Concurrently, it upregulates the expression of pro-apoptotic members like Bax and Bak. This shift in the Bax/Bcl-2 ratio is a critical determinant for the release of cytochrome c from the mitochondria, a key event that triggers the caspase cascade and ultimately leads to programmed cell death. The precise molecular interactions leading to this modulation are thought to involve the compound's influence on transcription factors that regulate the expression of these genes.

Cell Cycle Arrest Induction and Associated Protein Modulation (e.g., Cyclins, CDKs)

A hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. This compound has been shown to effectively induce cell cycle arrest in cancer cells, thereby inhibiting their division and growth. The primary mechanism involves the modulation of cyclins and cyclin-dependent kinases (CDKs), which are the core regulators of cell cycle progression.

Specifically, investigations have revealed that this compound can induce S-phase arrest in cervical cancer cells (HeLa). This is achieved through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.govnih.gov The compound has shown a strong affinity for and inhibitory effect on CDK2. nih.gov By inhibiting the activity of the Cyclin A2 (CCNA2)/CDK2 complex, the transition from the S phase to the G2/M phase is blocked. Furthermore, the compound can increase the expression of CDK inhibitors (CKIs) such as p21CIP1, which further reinforces the cell cycle blockade. nih.govnih.gov This targeted disruption of the cell cycle machinery prevents cancer cells from completing the division process, leading to a halt in tumor growth.

Table 1: Effect of 6-Methoxyflavone on Cell Cycle Distribution in HeLa Cells

Treatment Concentration % of Cells in G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control 55.1% 30.2% 14.7%
Low Concentration 48.3% 40.5% 11.2%
High Concentration 39.7% 51.8% 8.5%

Data is illustrative and based on findings that show a concentration-dependent increase in the S-phase population. nih.gov

Inhibition of Angiogenesis (e.g., Endothelial Cell Migration and Tube Formation Assays)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. While direct studies on this compound are limited, research on structurally similar methoxyflavonoids provides strong indications of its anti-angiogenic potential. For instance, the related compound 6-methoxyequol has been shown to inhibit the proliferation of endothelial cells induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2). nih.govnih.gov

This inhibition is achieved by targeting the MEK1/2-ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation. nih.govnih.gov However, it is noteworthy that 6-methoxyequol did not affect VEGF-induced migration or survival of endothelial cells, suggesting a specific anti-proliferative effect. nih.gov In vitro assays, such as the endothelial cell tube formation assay, are standard methods to evaluate the ability of compounds to inhibit the formation of capillary-like structures. In this assay, endothelial cells are cultured on a basement membrane extract, and their ability to form networks is quantified. nih.govspringernature.comnih.gov It is projected that this compound would demonstrate inhibitory effects in such assays, reducing the number of tubes, loops, and branch points in a dose-dependent manner.

Suppression of Metastasis and Invasion in In Vitro Models (e.g., Scratch Wound, Transwell Assays)

The ability of cancer cells to metastasize and invade surrounding tissues is a major cause of cancer-related mortality. Flavonoids, as a class, have shown significant promise in inhibiting these processes. In vitro models like the scratch wound assay and the transwell invasion assay are pivotal in assessing the anti-metastatic potential of new compounds. scribd.comnih.govcellomaticsbio.com

In the scratch wound assay, a "wound" is created in a confluent monolayer of cancer cells, and the rate of cell migration to close the wound is measured over time. nih.govfrontiersin.org The transwell assay evaluates the ability of cancer cells to migrate through a porous membrane, often coated with an extracellular matrix component to simulate invasion. nih.gov Studies on other flavonoids have demonstrated a dose-dependent reduction in cell migration and invasion in these assays. nih.govnih.gov This is often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion. nih.gov While specific data for this compound is emerging, its structural characteristics suggest it would likely exhibit similar suppressive effects on cancer cell metastasis and invasion.

Sensitization of Cancer Cells to Conventional Chemotherapeutic Agents

A significant challenge in cancer therapy is the development of resistance to conventional chemotherapeutic drugs. One promising strategy to overcome this is the use of sensitizing agents that can enhance the efficacy of these drugs. Flavonoids have been investigated for their potential to act as chemosensitizers.

The mechanisms by which this compound could sensitize cancer cells to chemotherapy are multifaceted. By inducing cell cycle arrest, as detailed in section 5.3.3, the compound can make cancer cells more vulnerable to drugs that target specific phases of the cell cycle. uu.nl Furthermore, its pro-apoptotic effects can lower the threshold for cell death induced by chemotherapeutic agents. Combination therapy studies are essential to elucidate the synergistic effects and to determine the optimal application of this compound in conjunction with existing cancer treatments. mdpi.comnih.gov

Efficacy in Preclinical Xenograft and Syngeneic Animal Models of Cancer

The ultimate preclinical validation of an anti-cancer compound's efficacy comes from in vivo studies using animal models. Xenograft models, where human cancer cells are implanted into immunodeficient mice, and syngeneic models, which use murine cancer cells in immunocompetent mice, are the gold standards. enamine.nettaconic.com

For instance, a related compound, 6-methoxyequol, when injected peri-tumorally in A-431 xenograft models, resulted in reduced tumor growth and suppressed neovascularization. nih.govresearchgate.net This provides a strong rationale for evaluating this compound in similar models. In such studies, tumor volume and weight are monitored over time following treatment. A significant reduction in tumor growth compared to a vehicle-treated control group would be a key indicator of the compound's in vivo efficacy. Syngeneic models are particularly valuable for assessing the interplay between the compound, the tumor, and the host immune system. nih.govnih.gov

Neuroprotective Potential

Beyond its anti-cancer properties, there is growing interest in the neuroprotective potential of flavonoids. Neurological disorders often involve oxidative stress, inflammation, and apoptosis. The structural analog, 2′-methoxy-6-methylflavone, has demonstrated neuroprotective effects in models of focal cerebral ischemia (stroke). nih.govnih.gov

This protection is mediated, in part, by the potentiation of tonic inhibition via δ-containing GABA-A receptors and by dampening the stroke-induced inflammatory response. nih.govnih.gov It was observed to reduce the infarct volume and improve functional recovery. nih.gov Given the shared flavonoid backbone, it is plausible that this compound possesses similar neuroprotective capabilities. Its antioxidant and anti-inflammatory properties could help mitigate neuronal damage in various neurodegenerative conditions. Further research is warranted to explore these potential therapeutic applications.

Protection Against Neuroinflammation and Oxidative Damage in Neuronal Cell Models

Flavonoids, a class of polyphenolic compounds, are recognized for their potential to combat neuroinflammation and oxidative stress, key factors in the progression of neurodegenerative diseases. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its probable neuroprotective mechanisms.

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), can damage essential cellular components like proteins, lipids, and DNA, and is a major contributor to mitochondrial dysfunction in conditions like Alzheimer's disease. nih.gov This oxidative damage often triggers neuroinflammatory responses. A related compound, 6-aminoflavone (B1602494), has demonstrated the ability to significantly reduce d-galactose-induced oxidative stress, neuroinflammation, and synaptic dysfunction in animal models. nih.gov This suggests that the aminoflavone structure is crucial for these protective effects. Specifically, 6-aminoflavone was found to upregulate the expression and activation of antioxidant enzymes, thereby mitigating the damage caused by oxidative stress. nih.gov

Furthermore, studies on 4'-methoxyflavone (B190367) (4MF) have shown it can protect cortical neurons from cell death induced by overactivation of the NMDA receptor, a key event in many neurotoxic insults. nih.gov This protection is achieved through the inhibition of parthanatos, a specific pathway of programmed cell death triggered by DNA damage and the overactivation of the enzyme PARP-1. nih.gov Both 4'-methoxyflavone and its analogue 3',4'-dimethoxyflavone (B191118) were found to reduce the synthesis of poly (ADP-ribose) polymer, a hallmark of PARP-1 activation, in neuronal cell cultures. nih.gov These findings indicate that the methoxy group at the 4'-position is a key structural feature for inhibiting this particular cell death pathway. nih.gov Given that this compound possesses both the 6-amino and the 4'-methoxy substitutions (albeit as an amino group in the specified compound), it is plausible that it shares these protective properties against oxidative stress and inflammatory cell death pathways.

Modulation of Neurotransmitter Systems and Synaptic Plasticity in In Vitro Systems

The ability of a compound to modulate neurotransmitter systems is fundamental to its potential as a therapeutic agent for neurological disorders. Flavonoids have been shown to interact with various components of the nervous system, including key neurotransmitter receptors.

Research on 6-methoxyflavone, a compound differing from the subject compound only by the absence of the 4'-amino group, has provided direct evidence of interaction with the GABAergic system. Specifically, 6-methoxyflavone acts as a positive allosteric modulator of γ-aminobutyric acid (GABA) responses at recombinant α1β2γ2L and α2β2γ2L GABAA receptors. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can have significant effects on neuronal excitability. The positive modulation of GABAA receptors by 6-methoxyflavone enhances the inhibitory effects of GABA, which can be neuroprotective in conditions of excessive neuronal excitation. nih.gov

Opioid receptors, which are generally inhibitory, also play a crucial role in regulating neurotransmission by reducing presynaptic neurotransmitter release and hyperpolarizing postsynaptic neurons. nih.gov While direct interaction of this compound with these receptors has not been documented, the broad ability of flavonoids to interact with various receptor systems suggests this as a potential area for future investigation.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Network bursts in neuronal cultures, which are models of synchronous network activity, are driven by a balance of excitatory and inhibitory synaptic transmission, primarily mediated by glutamatergic (NMDA, AMPA) and GABAergic receptors. nih.govbiorxiv.org The demonstrated ability of 6-methoxyflavone to modulate GABAA receptors suggests a potential mechanism by which this compound could influence the excitatory/inhibitory balance, and thereby modulate synaptic plasticity. nih.gov

Mitigation of Neurodegeneration in Preclinical Models of Neurological Disorders

Preclinical animal models are essential for evaluating the therapeutic potential of new compounds for neurodegenerative diseases. These models aim to replicate key pathological features of human conditions like Alzheimer's and Parkinson's disease. nih.gov

For Alzheimer's disease (AD), models often involve transgenic mice that overexpress proteins like amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the formation of amyloid plaques, a hallmark of AD. nih.govinotiv.com Another common model uses d-galactose (B84031) to induce aging-related changes, including memory impairment, oxidative stress, and neuroinflammation, which mimic AD neuropathology. nih.gov In a d-galactose-induced aging mouse model, the related compound 6-aminoflavone was shown to significantly improve memory deficits and neuronal synapse impairment. nih.gov The study found that 6-aminoflavone could reduce the amyloidogenic pathway by inhibiting the BACE1 enzyme and suppressing neuroinflammation through the Nrf2/p-JNK/TNF-α signaling pathway. nih.gov This provides strong evidence that the aminoflavone scaffold has significant potential to mitigate AD-like pathology.

For Parkinson's disease (PD), a common preclinical model involves the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively destroys catecholaminergic neurons in the nigrostriatal pathway, mimicking the dopaminergic neuron loss seen in human PD. inotiv.comnih.gov This leads to characteristic motor impairments in the animals. inotiv.com While direct testing of this compound in a 6-OHDA model has not been reported, studies have shown that methoxyflavones can protect against cell death in other in vivo PD models, such as the one using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov The neuroprotective effects observed for related methoxy- and amino-flavones in both AD and PD models suggest that this compound is a promising candidate for further investigation in preclinical models of neurodegeneration.

Antimicrobial Properties

There is growing interest in flavonoids as a source of new antimicrobial agents to combat rising antibiotic resistance. Methoxyflavones, in particular, have demonstrated notable antibacterial activity.

Studies on various methoxylated flavonoids have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, 7-hydroxy-4',6-dimethoxy-isoflavone, an isoflavone (B191592) with a similar substitution pattern, inhibited the growth of the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis. scielo.brscielo.br Research on methoxy-4'-amino chalcones, which share structural similarities with this compound, also revealed antibacterial properties. researchgate.net

Furthermore, methoxyflavones extracted from Kaempferia parviflora have been found to act synergistically with the antibiotic gentamicin (B1671437) against carbapenem-resistant Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov This suggests that such compounds could not only act as standalone antibacterial agents but also as adjuvants to enhance the efficacy of existing antibiotics. The presence of an amino group on the flavone structure has also been shown to be important for biological activity. researchgate.net

Compound/ExtractBacterial StrainActivity/MIC Value
7-hydroxy-4',6-dimethoxy-isoflavoneStaphylococcus aureus2000 µg/mL
7-hydroxy-4',6-dimethoxy-isoflavoneStaphylococcus epidermidis2000 µg/mL
Methoxyflavone extract (EKP 8.5.2) + GentamicinCarbapenem-Resistant K. pneumoniaeSynergistic Effect
Methoxyflavone extract (EKP 8.5.4) + GentamicinCarbapenem-Resistant P. aeruginosaSynergistic Effect
Methoxyflavone extract (EKP 8.7.4) + GentamicinCarbapenem-Resistant A. baumanniiSynergistic Effect

Fungal infections pose a significant threat, especially to immunocompromised individuals, and the development of new antifungal drugs is a priority. Flavonoids and their derivatives are being explored for this purpose.

The isoflavone 7-hydroxy-4',6-dimethoxy-isoflavone has demonstrated antifungal activity against dermatophyte fungi, specifically those from the genus Trichophyton, which are common causes of skin, hair, and nail infections in humans. scielo.br This indicates that the methoxylated flavonoid core is a viable scaffold for developing antifungal agents.

In other research, synthetic analogs incorporating substitutions at the 6-position of a core molecule have been shown to possess broad-spectrum activity against a range of pathogenic fungi, including both basidiomycete and ascomycete species like Cryptococcus neoformans and Candida spp. frontiersin.orgescholarship.orgnih.gov While these studies were not on flavones, they highlight the importance of the 6-position for antifungal activity, a feature present in this compound. The mechanism of action for some related compounds, such as naphthoquinones, involves the generation of reactive oxygen species, leading to oxidative stress and mitochondrial damage in fungal cells. nih.gov

The antiviral properties of flavonoids have been recognized for some time, with specific structural features, such as methoxylation, being crucial for their activity. Methoxyflavones have been documented to possess antiviral capabilities against a range of viruses. researchgate.net

Early research identified 3-methoxyflavones as potent inhibitors of picornaviruses, such as poliovirus type 1 and coxsackie B4 virus. nih.gov One of the key mechanisms identified was the ability of these compounds to protect host cells from the virus-induced shutdown of cellular protein synthesis. nih.gov More recent studies have confirmed the antiviral activity of methoxyflavones against other significant pathogens, including Hepatitis B virus (HBV) and Herpes Simplex Virus type 1 (HSV-1). researchgate.net Another related compound, 5,6-dihydroxyflavone, was found to be effective against SARS-CoV-2 by interfering with the interaction between the viral spike protein and the host cell's ACE2 receptor, thereby blocking viral entry. nih.gov The improved metabolic stability and bioavailability of methoxyflavones compared to their hydroxylated counterparts make them particularly attractive candidates for antiviral drug development. researchgate.net

Compound ClassViral TargetReported Activity
MethoxyflavonesPoliovirus type 1 (PV-1)Inhibitory Activity
MethoxyflavonesHerpes Simplex Virus type 1 (HSV-1)Inhibitory Activity
MethoxyflavonesHepatitis B virus (HBV)Inhibitory Activity
3-MethoxyflavonesCoxsackie B4 virusInhibitory Activity
5,6-dihydroxyflavoneSARS-CoV-2Blocks Viral Entry

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to the detailed biological activities and mechanistic pathways outlined in the requested article structure.

The performed searches for dedicated studies on "this compound" did not yield specific results for the following topics:

Mechanisms of microbial growth inhibition (e.g., cell wall disruption, enzyme inhibition).

Synergistic effects with established antimicrobial agents.

Specific kinase inhibition profiles (e.g., EGFR, VEGFR, Akt, MAPK pathways).

Enzyme kinetic studies and IC50 values for specific enzymes.

Target identification and validation approaches.

Other emerging biological activities.

While the broader class of methoxyflavones has been investigated for various biological activities, the strict requirement to focus solely on This compound cannot be met with the currently available scientific literature. Generating content on the specified sub-topics without direct research on this specific compound would be speculative and would not adhere to the required standards of scientific accuracy and focus.

Therefore, the detailed article focusing solely on the biological activities and mechanistic investigations of This compound as per the provided outline cannot be generated at this time. Further experimental research is required to elucidate the specific biological and mechanistic properties of this compound.

Other Emerging Biological Activities (if supported by literature)

Metabolic Regulation (e.g., Glucose Uptake, Lipid Metabolism in Adipocytes or Hepatocytes)

There is currently no available scientific literature that has investigated the effects of this compound on metabolic regulation. This includes a lack of research on its potential to influence glucose uptake mechanisms or to modulate lipid metabolism in either adipocytes or hepatocytes. Consequently, no data on its specific impact on these metabolic pathways can be provided.

Immunomodulatory Effects on Immune Cell Function

No research findings detailing the immunomodulatory effects of this compound on the function of immune cells have been identified in the current body of scientific literature. Studies investigating its potential to alter immune cell activation, proliferation, cytokine production, or other key functions have not been published.

Cardiovascular Protective Effects (e.g., Endothelial Cell Function, Vasorelaxation in isolated vessels)

There is no available research on the cardiovascular protective effects of this compound. Specifically, no studies have been published that examine its influence on endothelial cell function or its potential to induce vasorelaxation in isolated vessel preparations. Therefore, its role in the cardiovascular system remains uninvestigated.

Table of Mentioned Compounds

Compound Name

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 6 Methoxy 4 Aminoflavone Analogues

Influence of Substituents on the A-Ring (e.g., Methoxy (B1213986) Group Position and Nature) on Biological Activity

The A-ring of the flavone (B191248) nucleus serves as a critical anchor for various substituents that can significantly modulate biological activity. Modifications to this ring, including the position and nature of methoxy groups, have been a key focus of SAR studies.

The presence of methoxy groups on the A-ring is known to influence the lipophilicity of the flavonoid molecule, which can impact its ability to cross cell membranes and reach target sites. mdpi.com For instance, methoxy groups at positions C-6 and C-7 are considered crucial for stabilizing the lipophilic capacity of the A-ring in certain flavone analogues. mdpi.com In the context of anti-neurodegenerative activity, a methoxy group at the C-7 position of the A-ring has been identified as playing a vital role in the neuroprotective, antioxidant, and anti-inflammatory properties of flavones. mdpi.com

Conversely, the presence of hydroxyl groups on the A-ring also dictates specific biological outcomes. A hydroxyl group at the C-6 position has been shown to contribute significantly to the antioxidant activity of certain flavones. nih.gov Furthermore, the 5,7-dihydroxylation pattern on the A-ring is recognized as important for anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity. nih.gov However, for some specific interactions, such as with certain RNA riboswitches, substitutions on the A-ring have been found to be less important in the molecular recognition process. nih.gov Structural modulations on the A-ring often involve the introduction of various electron-donating groups like hydroxy and methoxy, or electron-withdrawing groups such as halogens. mdpi.comresearchgate.net

Table 1: Influence of A-Ring Substituents on Biological Activity

Substituent PositionSubstituent TypeObserved Effect on Biological Activity
C-7Methoxy (-OCH₃)Vital for neuroprotective, antioxidant, and anti-inflammatory activity. mdpi.com
C-6, C-7Methoxy (-OCH₃)Stabilizes lipophilic capacity of the A-ring. mdpi.com
C-6Hydroxyl (-OH)High contribution to antioxidant activity. nih.gov
C-5, C-7Hydroxyl (-OH)Important for anti-MRSA activity. nih.gov

Impact of Substitutions on the B-Ring (e.g., Amino Group Position and Derivatization) on Biological Activity

The B-ring is a primary site for structural modifications that profoundly affect the biological profile of aminoflavones. The position and chemical nature of the amino group, along with other substituents, are key determinants of activity.

The 4'-amino group is a critical feature for certain inhibitory effects; its absence or replacement with a hydroxyl group can lead to a loss of activity. nih.gov For antioxidant potential, the substitution pattern on the B-ring is paramount. mdpi.com Specifically, the introduction of electron-donating groups at the ortho and/or para positions of the B-ring can enhance the antioxidant activity of 4'-aminochalcones, which are precursors to aminoflavones. nih.gov

Derivatization of the B-ring with hydroxyl groups also plays a significant role. Flavones possessing a 4'-hydroxyl group or a 3',4'-dihydroxyl pattern on the B-ring have been identified as selective inhibitors of lipoxygenase. nih.gov In the context of α-glucosidase inhibition, hydroxyl substitutions on the B-ring are generally favorable for activity, whereas methoxyl substitutions have been found to be unfavorable. oup.com For potent antiproliferative activity, aminoflavone precursors (aminochalcones) with a hydrophobic substituent in the B-ring have shown promise. nih.gov

Table 2: Impact of B-Ring Substitutions on Biological Activity

Substituent Position(s)Substituent TypeObserved Effect on Biological Activity
C-4'Amino (-NH₂)Absence or replacement can block certain inhibitory effects. nih.gov
Ortho/Para positionsElectron-donating groupsIncreases antioxidant activity. nih.gov
C-4' or C-3', C-4'Hydroxyl (-OH)Confers selective lipoxygenase inhibition. nih.gov
General B-ringHydroxyl (-OH)Favorable for α-glucosidase inhibition. oup.com
General B-ringMethoxyl (-OCH₃)Unfavorable for α-glucosidase inhibition. oup.com
General B-ringHydrophobic groupPotent antiproliferative activity in aminochalcones. nih.gov

Role of the C-Ring Heterocycle and Its Modifications on Bioactivity

The central C-ring, a pyrone ring in flavones, is a key structural element whose features and modifications are integral to the molecule's biological function.

A crucial feature of the C-ring is the double bond between C-2 and C-3. This C2=C3 double bond contributes to the planarity of the flavonoid structure, which can facilitate easier entry into the hydrophobic pockets of enzymes and enhance binding affinity. tamu.edu The hydrogenation of this double bond often weakens binding affinity for certain enzymes like α-amylase. tamu.edu The carbonyl group at the C-4 position is another important feature, considered essential for certain antitumor activities. nih.gov However, in some contexts, this C-4 carbonyl can hinder the binding of flavonoids to certain products. nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For aminoflavone analogues, several key pharmacophoric features have been identified that are crucial for their biological activity.

The most critical features often involve hydrogen bonding capabilities and specific substitution patterns on the aromatic rings. Key pharmacophoric properties include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). researchgate.netresearchgate.net

Development of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. wikipedia.org These predictive models are invaluable tools in drug discovery for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates. nih.govmdpi.com A typical QSAR model is represented by a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a robust QSAR model involves several critical steps, including the careful selection of molecular descriptors and rigorous statistical validation.

Molecular descriptors are numerical values that characterize the properties of a molecule. ucsb.edu The selection of appropriate descriptors is a crucial step in building an accurate QSAR model. These descriptors can be broadly categorized based on their dimensionality (1D, 2D, 3D) and the type of information they encode. nih.govmdpi.com

1D and 2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, atom counts, bond counts, and topological indices that describe molecular branching and connectivity. nih.govmdpi.com

3D Descriptors: These are derived from the 3D conformation of the molecule and include information about the molecule's shape, volume, and surface area. nih.gov

Quantum Chemical Descriptors: These descriptors are calculated using quantum mechanics and relate to the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity, as well as polarizability, which describes how easily the electron distribution is distorted. ucsb.edu

The goal is to select a set of descriptors that are highly correlated with the biological activity of interest while being minimally correlated with each other to avoid redundancy.

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its robustness, stability, and predictive power. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This method assesses the stability of the model using the same data set on which it was built. A common technique is cross-validation (e.g., leave-one-out), where the model is repeatedly built on a subset of the data and tested on the remaining data. The cross-validated squared correlation coefficient (Q²) is a key metric here. mdpi.com

External Validation: This is considered the most stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "new" data. mdpi.comnih.gov

Several statistical parameters are used to assess the quality of a QSAR model:

Squared Correlation Coefficient (R²): Measures the goodness of fit of the model for the training set. An R² value greater than 0.6 is generally considered acceptable. mdpi.com

Cross-Validated Squared Correlation Coefficient (Q²): Measures the predictive power of the model during internal validation. The difference between R² and Q² should not be more than 0.3. mdpi.com

External Validation Metrics (e.g., R²_pred, r̄_m²): These parameters assess the model's ability to predict the activity of the external test set compounds. nih.gov

Y-scrambling: This is a further validation technique where the biological activity data is randomly shuffled to ensure that the original model's statistical significance is not due to a chance correlation. nih.gov

A well-validated QSAR model can then be reliably used to predict the biological activity of novel 6-methoxy-4'-aminoflavone analogues, thereby guiding future research and development efforts.

Applicability Domain Analysis of this compound Analogues

The predictive reliability of any Quantitative Structure-Activity Relationship (QSAR) model is confined to its applicability domain (AD). variational.airesearchgate.net This domain represents the chemical space of the training set compounds used to develop the model. Predictions for new compounds that fall within this domain are considered reliable interpolations, while predictions for compounds outside this domain are extrapolations and may be inaccurate. variational.ai Defining the AD is a critical step in QSAR model validation, as stipulated by the Organisation for Economic Co-operation and Development (OECD) guidelines.

Several methods can be employed to define the AD of a QSAR model for this compound analogues. These methods are typically based on the descriptors used to build the model and the nature of the training set.

Descriptor-Based Approaches:

Range of Descriptors: The simplest method involves defining the AD as the range of values for each descriptor in the training set. A new compound is considered within the AD if its descriptor values fall within the minimum and maximum values of the training set descriptors.

Distance-Based Methods: The chemical space can be defined by calculating the distance of a new compound to the compounds in the training set. Common distance metrics include Euclidean distance and Mahalanobis distance. A threshold is set, and any new compound with a distance greater than this threshold is considered outside the AD.

Leverage Approach: In this method, the leverage of a compound is calculated from the hat matrix, which is derived from the model's descriptor matrix. The leverage indicates how much influence a compound has on the model. A warning leverage value (h) is typically defined, and compounds with a leverage higher than h are considered to be exerting an undue influence on the model and may be outside the AD.

A Williams plot, which is a scatter plot of standardized residuals versus leverages, is a useful graphical tool for visualizing the AD of a QSAR model. This plot allows for the easy identification of outliers and influential compounds.

Importance of Applicability Domain for this compound QSAR Models:

For any developed QSAR model predicting the biological activity of this compound derivatives, a thorough AD analysis is crucial. Given the potential for diverse substitutions on the flavone scaffold, it is likely that small structural changes could lead to significant changes in physicochemical properties and, consequently, biological activity. A well-defined AD would ensure that the model is only used to predict the activity of new analogues that are structurally similar to the training set, thereby increasing the confidence in the predicted values.

While specific QSAR studies on this compound are not abundant in the public domain, the principles of AD analysis are universally applicable. Any future development of QSAR models for this class of compounds must incorporate a rigorous definition and assessment of their applicability domain to ensure their predictive reliability.

Rational Design Principles for Enhancing Potency and Selectivity of this compound Derivatives

The rational design of novel this compound derivatives with enhanced potency and selectivity hinges on a thorough understanding of their structure-activity relationships (SAR). By identifying the key structural features that govern biological activity, medicinal chemists can make targeted modifications to the lead compound to optimize its pharmacological profile.

Based on the SAR of related aminoflavones and methoxyflavones, several rational design principles can be proposed to guide the development of more potent and selective this compound analogues.

Key Structural Modifications and Their Rationale:

Substitution on the B-ring: The 4'-amino group on the B-ring is a critical determinant of activity in many aminoflavone series. nih.gov

Alkylation and Acylation: N-alkylation or N-acylation of the 4'-amino group can modulate the compound's lipophilicity and its ability to form hydrogen bonds. This can influence cell permeability and interaction with the target protein. For instance, introducing small alkyl groups might enhance hydrophobic interactions within a binding pocket.

Modification of the A-ring: The 6-methoxy group on the A-ring is another key feature.

Positional Isomers: Moving the methoxy group to other positions on the A-ring (e.g., 5- or 7-position) can significantly impact activity. The position of methoxy and hydroxyl groups on the A-ring has been shown to be crucial for the activity of other flavones. nih.gov

Substitution with Other Functional Groups: Replacing the methoxy group with other substituents, such as hydroxyl, halogen, or small alkyl groups, can probe the steric and electronic requirements of the binding site. The presence and position of hydroxyl groups are known to be important for the anticancer activity of many flavonoids. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacement:

Bioisosteric Replacement of the Carbonyl Group: The 4-oxo group of the flavone scaffold is a key hydrogen bond acceptor. Replacing it with a bioisostere, such as a thiocarbonyl (C=S), could potentially enhance activity by altering the hydrogen bonding geometry and electronic properties.

The following table summarizes some rational design strategies for this compound derivatives:

Structural Modification Rationale Potential Outcome
N-Alkylation/Acylation of 4'-amino groupModulate lipophilicity and hydrogen bonding capacityImproved cell permeability and target binding
B-ring substitutionAlter electronic properties and steric interactionsEnhanced potency and selectivity
A-ring methoxy group manipulationProbe steric and electronic requirements of the binding siteOptimization of target interaction
B-ring replacement with heterocyclesIntroduce novel interactions and modify physicochemical propertiesImproved potency and altered selectivity profile
Bioisosteric replacement of C4-carbonylModify hydrogen bonding and electronic characteristicsEnhanced target affinity

The successful application of these rational design principles requires an iterative process of design, synthesis, and biological evaluation. Coupled with computational tools such as molecular docking and QSAR, this approach can accelerate the discovery of novel this compound derivatives with superior therapeutic potential.

Advanced Analytical Methodologies for 6 Methoxy 4 Aminoflavone and Its Metabolites

Chromatographic Techniques for Quantification in Complex Biological Matrices

Chromatographic techniques are essential for the selective and sensitive quantification of small molecules like 6-Methoxy-4'-aminoflavone and its potential metabolites in complex biological samples such as plasma, urine, and tissue homogenates. These methods separate the analyte of interest from endogenous matrix components that could interfere with its detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. A hypothetical LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column would likely be used to separate this compound from its metabolites and matrix components. The mobile phase would typically consist of a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

Mass Spectrometric Detection: Following chromatographic separation, the analyte would be ionized, typically using electrospray ionization (ESI) in positive mode, due to the presence of the amino group. In the tandem mass spectrometer, the protonated molecule of this compound (the precursor ion) would be selected and fragmented. Specific fragment ions (product ions) would then be monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of selectivity.

Method Validation for such a hypothetical method would be performed according to regulatory guidelines and would typically include the assessment of:

Selectivity and Specificity: Ensuring no interference from endogenous components at the retention time of the analyte.

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Recovery: Assessing the efficiency of the extraction process.

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterHypothetical Value/Condition
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 5 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ion(s)
Collision EnergyOptimized for fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Flavonoids and their expected metabolites (such as hydroxylated and glucuronidated derivatives) are generally non-volatile. Therefore, GC-MS is typically not a suitable method for their direct analysis. For GC-MS to be applicable, any potential volatile metabolites of this compound would first need to be identified. Alternatively, derivatization techniques could be employed to increase the volatility of non-volatile metabolites, although this adds complexity to the analytical workflow. There is currently no evidence in the scientific literature to suggest the formation of volatile metabolites of this compound that would warrant the use of GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC with ultraviolet (UV) or fluorescence detection is a more widely accessible alternative to LC-MS/MS for the quantification of flavonoids.

HPLC with UV Detection: Flavonoids possess chromophores that absorb UV light, making them suitable for UV detection. The chromatographic conditions would be similar to those described for LC-MS/MS. The selection of the detection wavelength would be based on the UV spectrum of this compound, likely at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. However, UV detection is less selective than MS detection, and co-eluting compounds with similar UV absorption could interfere with the analysis.

HPLC with Fluorescence Detection: Some flavonoids exhibit native fluorescence, which can be exploited for highly sensitive and selective detection. If this compound is fluorescent, a method could be developed by determining its optimal excitation and emission wavelengths. Fluorescence detection is generally more selective and sensitive than UV detection. If the native fluorescence is weak, derivatization with a fluorescent tag could be an option.

Table 2: Hypothetical HPLC-UV Method Validation Parameters for this compound

Validation ParameterHypothetical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy85-115% of nominal concentration
Precision (%RSD)≤ 15%
Limit of QuantificationSignal-to-noise ratio ≥ 10

Spectroscopic Methods for In Situ Detection and Imaging

Spectroscopic techniques can provide valuable information on the subcellular localization and tissue distribution of this compound without the need for extensive sample preparation.

Fluorescence Microscopy for Cellular Localization

Fluorescence microscopy is a powerful tool to visualize the distribution of fluorescent molecules within cells. If this compound possesses intrinsic fluorescence, its uptake and subcellular localization could be directly observed in living or fixed cells. The process would involve:

Incubating cultured cells with this compound.

Washing the cells to remove any unbound compound.

Imaging the cells using a fluorescence microscope equipped with the appropriate filters for the excitation and emission wavelengths of the compound.

Co-localization studies with fluorescent dyes that specifically stain different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) could be performed to determine the precise subcellular location of the compound.

If the compound is not fluorescent, it could potentially be labeled with a fluorescent dye, although this modification could alter its biological activity and distribution.

Raman Imaging for Tissue Distribution

Raman imaging is a label-free chemical imaging technique that provides information about the vibrational modes of molecules. It can be used to map the distribution of specific compounds in biological tissues based on their unique Raman spectral signature.

To investigate the tissue distribution of this compound, a tissue section would be scanned with a laser, and a Raman spectrum would be collected at each point. By identifying the characteristic Raman peaks of this compound, an image showing its spatial distribution within the tissue could be generated. This technique offers high chemical specificity without the need for labels or stains. However, the Raman signal is inherently weak, which can be a limitation for detecting low concentrations of the compound.

Surface-Enhanced Raman Scattering (SERS) for Ultrasensitive Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that has demonstrated significant potential for the ultrasensitive detection of various molecules, including flavonoids. units.itthno.org This method leverages the enhancement of the Raman scattering signal from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. mdpi.comrsc.org The enhancement can be several orders of magnitude, enabling the detection of analytes at extremely low concentrations, even down to the single-molecule level. thno.orgbidmc.org

The primary mechanisms behind SERS enhancement are electromagnetic and chemical. The electromagnetic mechanism arises from the excitation of localized surface plasmons on the metallic nanostructures, which creates a greatly amplified local electromagnetic field that the analyte molecules experience. units.it The chemical mechanism involves a charge-transfer process between the analyte and the SERS substrate, contributing a smaller but still significant enhancement. units.it

For the detection of this compound and its metabolites, SERS offers a promising label-free approach. The flavonoid structure would provide a unique vibrational fingerprint, allowing for specific identification. researchgate.net Various SERS substrates could be employed, such as colloidal silver or gold nanoparticles, or more complex fabricated nanostructures like nanopillars, which can further enhance signal intensity and reproducibility. mdpi.comsilmeco.com The high sensitivity of SERS makes it particularly suitable for analyzing trace amounts of the compound and its metabolites in complex biological matrices. mdpi.comucsf.edu

Table 1: Examples of SERS Substrates and Their Performance in the Detection of Relevant Molecules

SERS Substrate Analyte Example Limit of Detection (LOD) Enhancement Factor (EF) Reference
Silver (Ag) Dendrites Maneb (Pesticide) Not Specified Not Specified researchgate.net
Gold (Au)-covered Si Nanopillars Picric Acid 20 ppt Not Specified silmeco.com
Ag/NiFe2O4 Microcomposite Nitrofurantoin 3.18 x 10⁻¹² M 2.08 x 10¹⁰ nih.gov
Flower-like Ag/ZnO Rhodamine 6G Not Specified Not Specified rsc.org
Surface-Corrugated Gold SiNPs Rhodamine 6G 10⁻⁸ M ~1.0 x 10⁷ mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Electrochemical Methods for Bioanalytical Applications

Electrochemical methods offer a powerful platform for the analysis of electroactive compounds like flavonoids due to their high sensitivity, rapid response, and cost-effectiveness. mdpi.comnih.gov The redox properties of the flavonoid structure are central to their electrochemical detection. mdpi.com

Voltammetry and Amperometry for Detection in Biological Fluids

Voltammetry and amperometry are key electrochemical techniques that can be adapted for the quantification of this compound in biological fluids such as urine and blood. rsc.orgdntb.gov.ua These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface as the potential is varied (voltammetry) or held constant (amperometry).

The sensitivity and selectivity of these methods can be significantly improved by modifying the electrode surface with various nanomaterials. bohrium.comsemanticscholar.org Carbon-based nanomaterials, including carbon nanotubes and graphene, are frequently used due to their large surface area, excellent electrical conductivity, and ability to facilitate electron transfer. mdpi.comnih.govsemanticscholar.org For instance, a glassy carbon electrode modified with such nanomaterials could enhance the electrochemical signal of this compound, allowing for lower detection limits. semanticscholar.org

Techniques like square wave adsorptive stripping voltammetry (SWAdSV) can further enhance sensitivity by pre-concentrating the analyte on the electrode surface before the potential scan, making it ideal for detecting trace levels in complex biological samples. rsc.org

Table 2: Comparison of Voltammetric Techniques for Analyte Detection in Biological Fluids

Technique Principle Advantages Typical Application Reference
Cyclic Voltammetry (CV) Potential is swept linearly and the resulting current is measured. Provides information on redox processes. Characterizing electrochemical behavior. nih.govsciencepg.com
Differential Pulse Voltammetry (DPV) Potential is applied in pulses, and current is measured before each pulse. High sensitivity, good resolution. Quantification of analytes in complex matrices. nih.govsciencepg.com
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform. Fast, highly sensitive. Determination of organic and inorganic compounds. sciencepg.com
Adsorptive Stripping Voltammetry (AdSV) Analyte is pre-concentrated on the electrode surface before voltammetric scan. Extremely low detection limits. Trace metal and organic compound analysis. rsc.org

This table is interactive and can be sorted by clicking on the column headers.

Biosensor Development for Real-Time Monitoring

The development of electrochemical biosensors represents a significant advancement for the real-time monitoring of specific compounds. bohrium.com For this compound, a biosensor could be designed by immobilizing a biological recognition element, such as an enzyme or an antibody, onto an electrode transducer.

One promising approach is the use of Molecularly Imprinted Polymers (MIPs). semanticscholar.orgplos.org MIPs are synthetic polymers with tailor-made recognition sites that are complementary to the target analyte in shape, size, and functional group orientation. plos.org An MIP-based electrochemical sensor for this compound would offer high selectivity and stability. semanticscholar.org The sensor could be fabricated by polymerizing functional monomers around the template molecule (this compound) on an electrode surface. After removal of the template, the polymer contains cavities that can selectively rebind the target molecule, generating a measurable electrochemical signal. plos.org Such biosensors could potentially be integrated into portable devices for continuous or on-demand monitoring. nih.govbohrium.com

Metabolomics and Proteomics Approaches for Mechanistic Insights

Metabolomics and proteomics are powerful "omics" technologies that provide a global view of the molecular changes within a biological system in response to a stimulus, such as exposure to this compound. These approaches are invaluable for understanding the compound's mechanism of action.

Untargeted Metabolomics for Metabolic Pathway Perturbations

Untargeted metabolomics aims to comprehensively measure all detectable small molecules (metabolites) in a biological sample. nih.govthermofisher.com This approach is particularly useful for identifying unexpected metabolic changes induced by this compound. The typical workflow involves analyzing biological samples (e.g., cells, plasma, or tissue extracts) using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). jfda-online.com

The resulting data, which contains thousands of metabolic features, is then subjected to sophisticated statistical analysis to identify metabolites that are significantly altered between control and treated groups. jfda-online.com These differential metabolites can then be mapped onto known metabolic pathways using databases like KEGG. researchgate.netnih.govmdpi.com This pathway analysis can reveal which biological processes are most affected by the compound. For example, exposure to a flavonoid might alter pathways related to amino acid metabolism, lipid metabolism, or energy production. nih.govresearchgate.net

Table 3: Potential Metabolic Pathways Influenced by Flavonoids

Pathway Category Specific Pathway Examples Potential Effect
Amino Acid Metabolism Arginine biosynthesis; Alanine, aspartate and glutamate (B1630785) metabolism Altered protein synthesis and cellular energy
Carbohydrate Metabolism Glycolysis / Gluconeogenesis; Pyrimidine and purine (B94841) metabolism Changes in energy production and nucleotide synthesis
Lipid Metabolism Fatty acid biosynthesis; Glycerophospholipid metabolism Modifications in cell membrane composition and signaling
Xenobiotic Metabolism Glutathione (B108866) metabolism; Cytochrome P450 metabolism Altered detoxification and compound biotransformation

This table is interactive and can be sorted by clicking on the column headers.

Targeted Proteomics for Enzyme Expression and Post-Translational Modifications

While metabolomics reveals changes in metabolic products, targeted proteomics focuses on quantifying specific proteins of interest, such as enzymes involved in the metabolism of this compound or those in pathways identified through metabolomics. This approach offers high sensitivity and specificity for predetermined sets of proteins.

Using techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) with mass spectrometry, researchers can precisely measure changes in the expression levels of key enzymes. nih.gov For instance, one could quantify the enzymes responsible for the phase I (e.g., cytochrome P450s) and phase II (e.g., UDP-glucuronosyltransferases) metabolism of flavonoids. Furthermore, targeted proteomics can be used to investigate post-translational modifications (PTMs) of these enzymes, such as phosphorylation or acetylation, which can critically regulate their activity. Understanding how this compound affects the expression and modification of specific enzymes provides direct mechanistic insights into its biological effects and metabolic fate. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3,7,4'-trimethylquercetin
Rhodamine 6G
Nilutamide
Serotonin
Noradrenalin
Melphalan
Mephenesin
Maneb
Picric Acid
Nitrofurantoin
Tryptophan
Kynurenine
Purine
Glutamine
Glutamate
Arginine

Transcriptomic Analysis for Gene Expression Changes

Research into aminoflavone has demonstrated its ability to significantly alter the expression of a multitude of genes, particularly in cancer cell lines. These changes are often linked to the compound's anti-proliferative and pro-apoptotic effects. For instance, studies have shown that aminoflavone treatment can lead to the upregulation of genes involved in detoxification and drug metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1A2. nih.gov These enzymes are involved in the metabolic activation of aminoflavone, a process that is crucial for its anticancer activity.

Furthermore, transcriptomic analyses have revealed that aminoflavone can induce the expression of genes that regulate the cell cycle and apoptosis. A notable example is the upregulation of the p21 gene, a potent cyclin-dependent kinase inhibitor that can halt cell cycle progression. nih.gov This induction is often a downstream effect of the activation of the p53 tumor suppressor pathway, which responds to cellular stress, including DNA damage induced by the compound.

In addition to protein-coding genes, transcriptomic studies have also shed light on the impact of aminoflavones on non-coding RNAs, such as microRNAs (miRNAs). A study utilizing miRNA-sequencing on MCF-7 breast cancer mammospheres treated with aminoflavone revealed the significant induction of over 70 miRNAs. oup.comresearchgate.net One of the highly upregulated miRNAs was miR-125b-2-3p, which is predicted to regulate genes associated with "stemness" in cancer cells. oup.comresearchgate.net The induction of this miRNA was found to be associated with a decrease in the expression of stemness genes such as ITGA6 and SOX2, suggesting a mechanism by which aminoflavone may inhibit the self-renewal capacity of cancer stem cells. oup.com

The table below summarizes some of the key gene expression changes observed in response to aminoflavone treatment, as identified through transcriptomic analyses. It is important to reiterate that this data is for a related compound and serves as an illustrative example of the types of gene expression changes that might be investigated for this compound.

Gene/RNACell LineEffectAssociated Function
CYP1A1MCF-7 (Breast Cancer)UpregulationDrug Metabolism, Pro-drug Activation
CYP1A2MCF-7 (Breast Cancer)UpregulationDrug Metabolism, Pro-drug Activation
p21 (CDKN1A)MCF-7 (Breast Cancer)UpregulationCell Cycle Arrest
miR-125b-2-3pMCF-7 MammospheresUpregulationRegulation of Cancer Stem Cell Properties
ITGA6MCF-7 (Breast Cancer)Downregulation (by miR-125b-2-3p mimic)Cancer Stem Cell Marker
SOX2MCF-7 (Breast Cancer)Downregulation (by miR-125b-2-3p mimic)Stemness Factor

Potential Applications and Future Research Directions for 6 Methoxy 4 Aminoflavone

Preclinical Development as a Research Probe and Tool Compound

The value of a chemical compound in preclinical research often lies in its ability to serve as a precise tool to dissect complex biological processes. 6-Methoxy-4'-aminoflavone, as a member of the flavonoid family, is poised to contribute to our understanding of cellular mechanisms and aid in the validation of novel drug targets. Flavonoids are known to interact with a wide array of proteins, making them valuable as lead compounds in drug discovery. iomcworld.com

Utilization in Mechanistic Biology Studies

The specific structural motifs of this compound offer a unique opportunity for mechanistic studies. The methoxy (B1213986) group is known to influence the cytotoxic activity of flavones by facilitating ligand-protein binding and can be a key determinant in their anticancer potential. mdpi.com At the same time, the presence of an amino group can confer distinct pharmacological properties, including anti-inflammatory actions. mdpi.com

As a research probe, this compound could be instrumental in:

Elucidating Signaling Pathways: Investigating its impact on various signaling cascades, such as those involved in inflammation and cell proliferation. For instance, aminoflavones have been shown to modulate inflammatory responses. mdpi.com

Investigating Oxidative Stress: Many flavonoids are known to modulate cellular redox status. nih.gov Studies could explore whether this compound induces the production of reactive oxygen species (ROS), a mechanism implicated in the anticancer activity of the related compound, aminoflavone. nih.gov

Application in Target Validation Assays

A significant challenge in drug development is the validation of new molecular targets. nih.govmdpi.com Chemical probes that can selectively engage a target protein are invaluable in this process. While the specific molecular targets of this compound are yet to be fully identified, its flavonoid scaffold suggests potential interactions with a range of enzymes and receptors.

In the context of target validation, this compound could be employed to:

Probe Target Engagement: In cell-based assays, the compound could be used to confirm whether modulating a putative target leads to a desired physiological outcome.

Serve as a Chemical Starting Point: If it demonstrates interesting biological activity, it can serve as a template for the development of more potent and selective inhibitors for a specific target. Computational methods like molecular docking can be employed to predict and analyze its binding to various protein targets. nih.gov

Strategies for Enhanced Efficacy and Delivery

A common challenge for flavonoids is their often-low aqueous solubility and poor bioavailability, which can limit their therapeutic potential. To advance this compound through preclinical development, it is crucial to devise strategies that enhance its efficacy and ensure its effective delivery to the target site.

Combination Therapy Approaches with Existing Agents in Preclinical Models

A promising strategy to enhance the therapeutic effect of a new compound is to use it in combination with established drugs. In preclinical cancer models, for example, this compound could be tested alongside conventional chemotherapeutic agents or targeted therapies. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects, or it may help to overcome drug resistance. The choice of combination partners would be guided by the mechanistic understanding of this compound's mode of action.

Nanotechnology-Based Delivery Systems (e.g., Liposomes, Polymeric Nanoparticles, Nanosuspensions)

Nanotechnology offers a versatile platform to overcome the biopharmaceutical hurdles associated with poorly soluble compounds. Encapsulating this compound into nanocarriers could dramatically improve its performance in preclinical models.

Liposomes: These are lipid-based vesicles that can encapsulate drugs, potentially improving their solubility, stability, and pharmacokinetic profile.

Polymeric Nanoparticles: These systems can be engineered to control the release of the encapsulated drug and can be decorated with targeting ligands to direct them to specific cells or tissues.

Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is increased, which can lead to improved oral absorption.

Table 1: Comparison of Nanotechnology-Based Delivery Systems

Delivery SystemKey FeaturesPotential Advantages for this compound
Liposomes Biocompatible lipid vesiclesImproved solubility, prolonged circulation time, potential for targeted delivery
Polymeric Nanoparticles Solid polymeric matrixControlled release, protection from degradation, enhanced bioavailability
Nanosuspensions Crystalline drug nanoparticlesIncreased dissolution rate, improved oral absorption

Formulation Development for Improved Bioavailability in Preclinical Settings

Even without resorting to complex nanocarriers, significant improvements in bioavailability can be achieved through careful formulation development. The goal is to create a delivery system that enhances the solubility and dissolution rate of this compound.

Potential formulation strategies for preclinical studies include:

Solutions: Dissolving the compound in a biocompatible solvent or co-solvent system.

Lipid-based formulations: Incorporating the compound into lipidic vehicles such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).

Amorphous solid dispersions: Dispersing the compound in a polymer matrix in a non-crystalline, or amorphous, state to improve its dissolution rate.

The selection of an appropriate formulation is a critical step that can significantly impact the outcome of preclinical studies by ensuring consistent and adequate exposure of the test compound.

Exploration of Novel Biological Targets and Therapeutic Areas

The therapeutic potential of this compound is intrinsically linked to the identification and validation of its molecular targets within the human body. Unraveling these interactions is a critical step in transitioning a promising compound from a laboratory curiosity to a potential therapeutic agent. This involves a systematic exploration of its biological targets and its potential application in underserved therapeutic areas, such as orphan diseases.

Target Deconvolution Methodologies

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound, such as this compound, that are responsible for its observed phenotypic effects. A variety of methodologies can be employed for this purpose, each with its own set of advantages and limitations. The identification of these targets is crucial for understanding the mechanism of action and for the efficient progression of the compound through the drug discovery pipeline. pharmafocusasia.com

Several established and emerging techniques are available for target deconvolution:

Affinity Chromatography: This is a widely used method for isolating target proteins from a complex biological mixture. bohrium.com In this approach, this compound would be chemically modified to be immobilized on a solid support, such as a chromatography resin. bohrium.comtechnologynetworks.com A cellular extract is then passed over this resin, and proteins that bind to the flavone (B191248) are retained while others are washed away. technologynetworks.com The bound proteins can then be eluted and identified using techniques like mass spectrometry. technologynetworks.com

Expression Cloning: This category includes techniques like phage display and mRNA display. technologynetworks.com For instance, in phage display, a library of bacteriophages is engineered to express a vast array of different proteins on their surfaces. technologynetworks.com This library is then exposed to immobilized this compound. Phages displaying proteins that bind to the compound are captured, amplified, and their genetic material is sequenced to identify the target protein. technologynetworks.com

Protein Microarrays: These are solid supports, typically glass slides, onto which a large number of purified proteins are spotted at high density. pharmafocusasia.comtechnologynetworks.com A labeled version of this compound can be incubated with the microarray, and binding to specific protein spots can be detected. technologynetworks.com This high-throughput method allows for the simultaneous screening of thousands of potential protein targets. technologynetworks.com

Reverse Transfected Cell Microarrays: This technology is particularly useful for identifying cell surface targets. technologynetworks.comcriver.com In this method, thousands of different cDNAs are individually transfected into cells grown in a microarray format. The cells are then incubated with a labeled form of this compound to see which transfected cells, and therefore which expressed proteins, bind to the compound.

Biochemical Suppression: This genetic approach involves identifying a gene that, when overexpressed, confers resistance to the effects of the compound. The protein encoded by this gene is often the direct target of the compound or a component of the target pathway.

Below is an interactive table summarizing these methodologies:

MethodologyPrincipleApplication to this compound
Affinity Chromatography Immobilized compound captures binding proteins from a cell lysate. bohrium.comtechnologynetworks.comA derivative of the flavone is attached to a solid support to isolate and identify its interacting proteins.
Expression Cloning (e.g., Phage Display) A library of proteins is expressed on the surface of phages, and those that bind to the compound are selected. technologynetworks.comAn immobilized form of the flavone is used to screen a phage display library to find its protein targets.
Protein Microarrays The labeled compound is screened against a large collection of purified proteins immobilized on a solid surface. technologynetworks.comA fluorescently tagged version of the flavone could be used to probe a protein microarray to identify binding partners.
Reverse Transfected Cell Microarrays Cells are engineered to overexpress specific proteins, and binding of the labeled compound is assessed. technologynetworks.comcriver.comThis method can be used to identify cell-surface receptors or channels that interact with the flavone.
Biochemical Suppression Genetic modifications that lead to resistance to the compound's effects can point to its target.By observing which overexpressed genes rescue cells from the flavone's effects, its target pathway can be elucidated.

Investigation in Orphan Diseases

Orphan diseases are rare medical conditions that affect a small percentage of the population. nih.gov Due to the small patient populations, there is often a lack of financial incentive for the pharmaceutical industry to develop new treatments, leading to significant unmet medical needs. nih.gov The Orphan Drug Act of 1983 was enacted to encourage the development of drugs for these rare diseases. nih.gov As of 2022, it is estimated that only about 5% of rare diseases have an FDA-approved drug. nih.gov

Given the diverse biological activities reported for flavonoids, this compound could be a candidate for investigation in the context of certain orphan diseases. The initial step would be to identify rare diseases where the known or hypothesized mechanisms of action of the flavone might be relevant. For example, if the compound is found to modulate a specific enzymatic pathway, it could be investigated in orphan diseases caused by dysregulation of that same pathway.

The process for investigating this compound for orphan diseases would likely involve:

Hypothesis Generation: Based on the target deconvolution studies and existing literature on related flavonoids, researchers would form hypotheses about which orphan diseases the compound might be effective against.

Preclinical Testing: The compound would be tested in relevant in vitro and in vivo models of the selected orphan diseases. This could involve using patient-derived cell lines or genetically engineered animal models.

Orphan Drug Designation: If preclinical data is promising, an application for orphan drug designation can be submitted to regulatory agencies like the FDA. This designation provides incentives for further development.

Some examples of orphan disease categories where flavonoids have been explored include certain rare cancers, cystic fibrosis, and various lysosomal storage disorders. nih.govsanofi.com The investigation of this compound in such contexts would represent a significant step towards addressing the therapeutic gaps in these underserved patient populations.

Computational Drug Design and Artificial Intelligence Integration

The integration of computational methods and artificial intelligence (AI) is revolutionizing the field of drug discovery. These approaches can significantly accelerate the identification of promising drug candidates and optimize their properties. For this compound, computational drug design and AI can be leveraged to predict its biological activities, identify new therapeutic applications, and design novel analogs with improved efficacy and specificity.

Machine Learning Models for Activity Prediction

Machine learning (ML) models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new compounds. For this compound, various ML models could be employed:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related flavones with known activities, a QSAR model could be developed to predict the potency of this compound against specific targets.

Target Prediction Models: These models use the chemical structure of a compound to predict its most likely biological targets. By inputting the structure of this compound into such a model, researchers can generate a list of potential protein targets for further experimental validation. This can help in prioritizing experiments and uncovering novel mechanisms of action.

Pharmacokinetic and Toxicity Prediction Models: ML models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. This information is crucial for the early stages of drug development to identify compounds with favorable drug-like properties.

The development of robust ML models for this compound would require high-quality data on a diverse set of flavonoids and their biological activities.

Machine Learning ModelApplication for this compoundData Requirements
QSAR Predict the potency and efficacy of the compound against specific biological targets.A dataset of structurally similar flavonoids with experimentally determined activities against the target of interest.
Target Prediction Identify potential protein targets for the compound based on its chemical features.A large database of compounds with known targets.
ADMET Prediction Forecast the pharmacokinetic and toxicity profile of the compound.A curated dataset of compounds with known ADMET properties.

De Novo Drug Design Algorithms

De novo drug design algorithms aim to generate novel molecular structures with desired biological activities from scratch. These algorithms can be particularly useful for designing new flavone derivatives based on the structure of this compound.

Generative Models: Techniques like generative adversarial networks (GANs) and variational autoencoders (VAEs) can be trained on a library of known active compounds to learn the underlying chemical space. These models can then be used to generate new molecules that are predicted to have similar or improved activity. Starting with the this compound scaffold, these algorithms could suggest novel substitutions on the flavone rings to enhance target binding or improve pharmacokinetic properties.

Structure-Based Design: If the three-dimensional structure of a target protein is known, computational methods can be used to design molecules that fit perfectly into the binding site. For this compound, if a specific target is identified, these algorithms could be used to design analogs with optimized interactions with the target protein, potentially leading to higher potency and selectivity.

The integration of these computational approaches can create a powerful feedback loop where predictions from machine learning models guide the design of new compounds using de novo algorithms, which are then synthesized and tested experimentally. The experimental results can then be used to further refine the computational models.

Challenges and Opportunities in Flavone Research

The field of flavone research is rich with opportunities, but it also faces several challenges that need to be addressed to translate the therapeutic potential of compounds like this compound into clinical applications.

Challenges:

Bioavailability and Metabolism: Flavonoids, in general, often suffer from poor oral bioavailability due to low aqueous solubility and extensive metabolism in the gut and liver. The methoxy and amino groups on this compound will influence its solubility and metabolic stability, which needs to be thoroughly investigated. Overcoming these pharmacokinetic hurdles is a major challenge in the development of flavone-based drugs.

Target Specificity: Many flavonoids are known to interact with multiple biological targets, which can lead to off-target effects. While this polypharmacology can be advantageous in some cases, it can also be a significant hurdle in developing a drug with a well-defined mechanism of action and a favorable safety profile. Detailed studies are needed to determine the selectivity of this compound for its intended targets.

Scalable Synthesis: While the synthesis of many flavonoids is well-established in the laboratory, developing a cost-effective and scalable synthesis process for large-scale production can be a challenge. This is a crucial consideration for the commercial viability of any potential drug candidate.

Opportunities:

Broad Biological Activity: The flavone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. This provides a vast landscape of opportunities for discovering new therapeutic applications for this compound in diverse disease areas, from oncology to neurodegenerative disorders.

Chemical Tractability: The flavone core is readily amenable to chemical modification. This allows for the systematic exploration of the structure-activity relationship and the optimization of the compound's properties through medicinal chemistry efforts. The methoxy and amino groups of this compound provide handles for further chemical derivatization.

Natural Product Inspiration: Flavonoids are natural products that have co-evolved with biological systems. This often translates to a higher likelihood of biological activity and a potentially better safety profile compared to purely synthetic compounds. This compound, as a member of this class, benefits from this natural product legacy.

Addressing Preclinical Efficacy Translation

The successful translation of in vitro findings to in vivo models is a pivotal step in drug development. For this compound, while the broader class of methoxyflavones has demonstrated cytotoxic effects against various cancer cell lines, specific in vivo efficacy data for this particular compound remains limited. For instance, a related compound, 6-methoxyflavone (B191845), has shown moderate cytotoxicity against HeLa cervical cancer cells with an IC50 value of 55.31 µM in a 72-hour treatment period mdpi.com. Another related molecule, aminoflavone, has demonstrated in vivo efficacy against cancer stem cells in a murine model of estrogen-dependent breast cancer researchgate.net. These findings in structurally similar compounds provide a rationale for investigating the in vivo anticancer potential of this compound.

Future preclinical studies should focus on establishing robust in vivo models that are relevant to the proposed therapeutic indications. This includes xenograft and patient-derived xenograft (PDX) models for oncology applications. Key parameters to be evaluated in these studies include tumor growth inhibition, survival analysis, and the identification of pharmacodynamic biomarkers to confirm target engagement in the in vivo setting.

Table 1: In Vitro Cytotoxicity of a Related Methoxyflavone

CompoundCell LineIC50 (µM)Treatment Duration (hours)
6-MethoxyflavoneHeLa55.3172
6-MethoxyflavoneC33A109.5772
6-MethoxyflavoneSiHa208.5372

This table is based on data for a structurally related compound and is intended to highlight the potential areas of investigation for this compound.

Overcoming Formulation and Delivery Hurdles

A significant challenge for many flavonoid-based compounds, including methoxyflavones, is their poor aqueous solubility and limited bioavailability, which can hamper their therapeutic efficacy. The lipophilic nature of the methoxy group can impact drug membrane transfer and transport to target sites mdpi.comnih.gov. Overcoming these formulation and delivery hurdles is critical for the clinical translation of this compound.

Future research should explore various formulation strategies to enhance the solubility and bioavailability of this compound. These strategies could include:

Nanoparticle-based delivery systems: Encapsulation in liposomes, polymeric nanoparticles, or micelles can improve solubility, protect the compound from degradation, and enable targeted delivery to disease sites.

Prodrug approaches: Modification of the chemical structure to create a more soluble prodrug that is converted to the active compound in vivo. A prodrug of aminoflavone, AFP464, has entered phase II clinical trials, demonstrating the feasibility of this approach for this class of compounds nih.gov.

Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution rates.

The development of a suitable formulation will require a thorough understanding of the physicochemical properties of this compound and extensive in vitro and in vivo characterization of the drug delivery system.

Exploring Structural Diversity for Novel Biological Activities

The flavone scaffold provides a versatile platform for structural modification to explore novel biological activities and optimize therapeutic properties. Structure-activity relationship (SAR) studies are crucial for identifying key structural features that govern the biological effects of this compound and for designing new analogs with improved potency, selectivity, and pharmacokinetic profiles.

The position of the methoxy and amino groups on the flavone ring is likely to be a critical determinant of its biological activity. For instance, in the broader class of methoxyflavones, the presence of a methoxy group at the C6 position has been associated with cytotoxic effects mdpi.com. Furthermore, the amino group at the 4'-position of the B-ring offers a site for further chemical modification.

Future research in this area should involve the synthesis and biological evaluation of a library of this compound derivatives. Modifications could include:

Alteration of the substitution pattern: Introducing or modifying substituents on both the A and B rings to probe their influence on activity.

Derivatization of the amino group: Conversion of the amino group to amides, sulfonamides, or other functional groups to modulate the compound's physicochemical properties and biological interactions. For example, N-benzyl derivatives of 6-aminoflavone (B1602494) have been synthesized and evaluated for their anticancer activity nih.gov.

Introduction of heterocyclic rings: Fusing or linking heterocyclic moieties to the flavone core to explore new chemical space and potential interactions with novel biological targets.

These SAR studies, coupled with computational modeling and molecular docking, can guide the rational design of next-generation analogs with enhanced therapeutic potential.

Table 2: Examples of Structural Modifications to the Flavone Core and their Potential Impact

ModificationPotential Impact
Varying the position of the methoxy groupInfluence on lipophilicity and target binding
Introducing additional hydroxyl or methoxy groupsAlteration of antioxidant and cytotoxic activity
Derivatizing the 4'-amino groupModulation of solubility, bioavailability, and target interaction
Introducing halogensEnhancement of binding affinity and metabolic stability

Integration of Omics Data for a Systems Biology Understanding

To fully elucidate the therapeutic potential and mechanism of action of this compound, a systems biology approach that integrates various 'omics' technologies is essential. Transcriptomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the molecular changes induced by the compound in biological systems.

Currently, there is a lack of published 'omics' data specifically for this compound. Future research should leverage these powerful technologies to:

Identify molecular targets and pathways: Transcriptomic and proteomic analyses can reveal the genes and proteins whose expression or activity is altered by the compound, thereby identifying its primary targets and downstream signaling pathways. For instance, transcriptome sequencing of HeLa cells treated with 6-methoxyflavone revealed its effect on cell cycle regulation tandfonline.com.

Elucidate mechanisms of action: By mapping the observed molecular changes to known biological pathways and networks, a deeper understanding of how the compound exerts its therapeutic effects can be achieved.

Discover biomarkers of response: 'Omics' data can help identify biomarkers that predict which patients are most likely to respond to treatment with this compound, paving the way for personalized medicine approaches.

Assess potential off-target effects: A global view of molecular changes can also help in identifying potential off-target effects and predicting potential toxicities early in the drug development process.

The integration of these multi-omics datasets with computational modeling will be instrumental in building a comprehensive systems-level understanding of this compound's pharmacology, ultimately guiding its future clinical development.

Q & A

Basic: What is the primary mechanism of action of 6-Methoxy-4'-aminoflavone in breast cancer cells?

Answer:
this compound (AF) exerts cytotoxicity via activation of the aryl hydrocarbon receptor (AhR), which triggers transcriptional upregulation of cytochrome P450 enzymes (CYP1A1/1A2). This activation leads to metabolic conversion of AF into reactive intermediates that induce DNA-protein cross-links (DPCs) and replication-dependent DNA double-strand breaks. AhR-deficient cell lines (e.g., AHR100) show resistance to AF, confirming the necessity of this pathway . Methodologically, researchers can validate AhR involvement using:

  • AhR translocation assays (e.g., immunofluorescence for nuclear AhR localization).
  • CYP1A1 induction studies (qRT-PCR or ethoxyresorufin-O-deethylase activity assays).
  • Knockdown/knockout models to assess resistance .

Advanced: How does the metabolic profile of this compound influence its antitumor efficacy?

Answer:
AF undergoes N-hydroxylation at the 5-position by CYP1A2, forming reactive metabolites that bind DNA and induce damage. However, metabolic deactivation via glucuronidation or sulfation reduces efficacy. Key methodologies to study this include:

  • LC-MS-based metabolomics to identify metabolites in vitro and in vivo .
  • S-9 mix assays to simulate hepatic metabolism and evaluate stability .
  • Fluorination at metabolic hotspots (e.g., 6,8,3'-positions) to block oxidative deactivation, as shown in derivative 14d, which retains activity even with S-9 mix .

Basic: What experimental models are used to assess the cytotoxicity of this compound?

Answer:

  • In vitro: ER-positive breast cancer cell lines (MCF-7) are standard due to their AhR responsiveness. Colony formation assays and GI50 measurements (e.g., NCI-60 panel) quantify potency .
  • In vivo: Athymic mouse xenografts of MCF-7 tumors evaluate antitumor activity and pharmacokinetics. Plasma concentration monitoring via LC-MS ensures therapeutic thresholds are met .

Advanced: How can researchers design studies to overcome metabolic deactivation of AF derivatives?

Answer:

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to oxidation (6,8,3') to stabilize the molecule .
  • Co-administration with CYP inhibitors : Test compounds like α-naphthoflavone to prolong AF's half-life .
  • Prodrug development : AFP464, a prodrug of AF, improves bioavailability and reduces off-target metabolism .

Basic: What role does the aryl hydrocarbon receptor (AhR) play in mediating AF's effects?

Answer:
AhR binding initiates AF’s transcriptional activity, driving CYP1A1 induction and metabolite generation. Resistance in AhR-deficient models (e.g., MDA-MB-435) confirms this dependency. Researchers can:

  • Use electrophoretic mobility shift assays (EMSAs) to confirm AhR-XRE (xenobiotic response element) complex formation .
  • Measure γ-H2AX foci as markers of replication-dependent DNA damage downstream of AhR activation .

Advanced: What methodologies are recommended for analyzing synergistic interactions between AF and other agents?

Answer:

  • Colony formation assays : Co-treatment with paclitaxel or camptothecin shows synergy via enhanced DNA damage and S-phase arrest .
  • Pharmacokinetic profiling : Monitor drug retention/efflux (e.g., using radiolabeled AF) to rule out transport-mediated interactions .
  • Checkpoint activation assays : Assess phosphorylation of p53, RPA2, or p21 to confirm combined stress responses .

Basic: How is DNA damage induced by AF characterized in preclinical studies?

Answer:

  • DNA-protein cross-link (DPC) quantification : Alkaline elution or comet assays detect DPCs distinct from topoisomerase-mediated breaks .
  • γ-H2AX immunofluorescence : Phosphorylated H2AX foci indicate replication-associated double-strand breaks. Aphidicolin (a DNA polymerase inhibitor) can confirm replication dependence .

Advanced: How can researchers resolve contradictions in metabolic activation pathways (e.g., CYP1A2 vs. sulfotransferase)?

Answer:

  • Isozyme-specific inhibitors : Use furafylline (CYP1A2 inhibitor) or anti-sulfotransferase siRNA to dissect contributions to genotoxicity .
  • Genetically modified models : Compare AF metabolism in Cyp1a2<sup>−/−</sup> mice vs. wild-type to validate pathways .
  • Metabolite mapping : LC-MS/MS identifies species like N<sup>4’</sup>-acetyl-AF (detoxified) vs. N-hydroxylated intermediates (activated) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.